4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H18O8 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-12-7-9(5-6-11(12)20)16-15(22)14(21)10-8-13(24-2)18(25-3)19(26-4)17(10)27-16/h5-8,20,22H,1-4H3 |
InChI-Schlüssel |
WZBSKSHQKMJJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C(=C3O2)OC)OC)OC)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol chemical structure and properties
An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Disclaimer: Information for the requested compound, 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, is not available in the public domain. This guide provides a comprehensive overview of the structurally similar and well-documented compound, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone . It is presumed that the initial query may have contained a typographical error.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical structure, physicochemical properties, biological activities, and synthetic pathways of the polymethoxyflavone (PMF), 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
Chemical Structure and Properties
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a flavonoid, specifically a polymethoxyflavone, characterized by a flavone (B191248) backbone with four methoxy (B1213986) groups on the A-ring and a single hydroxyl group on the B-ring.[1][2] This substitution pattern significantly influences its chemical and biological properties.[1]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[2][3] |
| Chemical Formula | C₁₉H₁₈O₇[2][3] |
| Molecular Weight | 358.34 g/mol [3] |
| CAS Number | 36950-98-8 |
| SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1[3] |
| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Appearance | Yellow amorphous powder[4] |
Biological Activities and Signaling Pathways
Polymethoxyflavones are recognized for a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] While research specifically on 4'-Hydroxy-5,6,7,8-tetramethoxyflavone is limited, studies on structurally similar PMFs provide insights into its potential therapeutic applications.[1]
Anticancer Activity
The cytotoxic effects of hydroxylated PMFs have been observed in various cancer cell lines. The presence and location of hydroxyl and methoxy groups are critical determinants of their anticancer efficacy. For instance, the related compound 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) has shown to decrease the viability and migratory capacity of glioblastoma cells.
Anti-inflammatory Activity
Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. It is postulated that 4'-Hydroxy-5,6,7,8-tetramethoxyflavone may inhibit inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[2]
Below is a diagram illustrating the postulated anti-inflammatory signaling pathway.
Caption: Postulated Anti-Inflammatory Mechanism.
Antioxidant Activity
Experimental Protocols
To facilitate further research, this section outlines methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.[1]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with varying concentrations of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone (dissolved in a suitable solvent like DMSO) and incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Caption: MTT Assay Experimental Workflow.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is employed to evaluate the anti-inflammatory potential by measuring the inhibition of NF-κB activation.[1]
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[1]
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the compound for 1 hour.[1]
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[1]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
Synthesis Pathways
The synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be achieved through two primary routes.[5]
De Novo Synthesis via Chalcone Intermediate
This classic method involves the construction of the flavone skeleton from acyclic precursors.
Caption: De Novo Synthesis Workflow.
Synthesis via Demethylation of a Precursor Flavone
This approach involves the selective deprotection of a precursor flavone to yield the desired hydroxyl group.
Caption: Synthesis via Demethylation Workflow.
Conclusion
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone with significant potential for further investigation in the fields of oncology and inflammatory diseases. While direct research on this specific compound is emerging, the established biological activities of structurally related PMFs provide a strong rationale for its continued study. The experimental protocols and synthetic pathways detailed in this guide offer a foundational framework for researchers to explore the therapeutic promise of this and other polymethoxyflavones.
References
Natural sources of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in citrus peels
An In-depth Technical Guide on the Natural Sources of Polymethoxylated Flavonoids in Citrus Peels, with a Focus on Hydroxylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data on Polymethoxylated Flavonoids in Citrus Peels
The concentration of PMFs can vary significantly depending on the citrus species, cultivar, maturity, and environmental conditions. The following table summarizes the quantitative data for several key PMFs found in the peels of various Citrus species. It is important to note that while the presence of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone has been reported in Citrus reticulata and Citrus sinensis, specific quantitative data was not available in the reviewed literature.[1]
| Flavonoid | Citrus Species | Concentration (mg/g of dry peel) | Reference |
| Nobiletin | Citrus reticulata (various cultivars) | 1.576 - 6.453 | [2] |
| Nobiletin | Citrus reticulata 'Chachi' | Present, not quantified | [3][4] |
| Tangeretin | Citrus reticulata (various cultivars) | 1.053 - 3.116 | [2] |
| Sinensetin | Citrus reticulata (various cultivars) | 0.121 - 0.984 | [2] |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone | Citrus reticulata 'Chachi' | Present, not quantified | [3][4] |
| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | Citrus reticulata 'Chachi' | Present, not quantified | [3][4] |
| 3,5,6,7,8,3',4'-heptamethoxyflavone | Citrus reticulata 'Chachi' | Present, not quantified | [3][4] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of PMFs from citrus peels, synthesized from established scientific literature.
Extraction of Polymethoxylated Flavonoids
This protocol describes a general method for the extraction of PMFs from dried citrus peels.
Materials:
-
Dried and powdered citrus peels
-
Methanol (B129727) or Ethanol
-
Hexane
-
Rotary evaporator
-
Filter paper
Procedure:
-
Defatting: To remove non-polar compounds like lipids and essential oils, the dried citrus peel powder is first extracted with hexane. This step is crucial for obtaining a cleaner PMF extract.
-
Methanol Extraction: After defatting, the peel residue is air-dried and then extracted with methanol. This is typically done at room temperature with stirring for several hours or using techniques like sonication to improve efficiency.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude PMF extract.
Isolation and Purification by Column Chromatography
This protocol outlines the separation of individual PMFs from the crude extract using column chromatography.
Materials:
-
Crude PMF extract
-
Silica (B1680970) gel (for column chromatography)
-
Glass column
-
Solvents: Chloroform (B151607) and Ethyl Acetate
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in chloroform.
-
Sample Loading: The crude PMF extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with 100% chloroform and gradually introducing ethyl acetate. A stepwise gradient is often employed (e.g., 95:5, 90:10, 85:15 chloroform:ethyl acetate).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring: The separation is monitored by TLC to identify fractions containing the compounds of interest. Fractions with similar TLC profiles are pooled.
-
Purification: The pooled fractions are further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure PMFs.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated method for the quantitative analysis of PMFs in citrus peel extracts.[5]
Materials:
-
Purified PMF standards (e.g., nobiletin, tangeretin, sinensetin)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile (B52724) and Water (with or without a modifier like formic acid)
-
Methanol for sample preparation
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Stock solutions of pure PMF standards are prepared in methanol and then serially diluted to create a calibration curve.
-
Sample Preparation: A known weight of the citrus peel extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of water and increasing the proportion of acetonitrile over time to separate the PMFs.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where PMFs show strong absorbance (e.g., 330 nm).
-
-
Analysis: The prepared standard solutions and sample solutions are injected into the HPLC system.
-
Quantification: The concentration of each PMF in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the extraction, isolation, and quantification of polymethoxylated flavonoids from citrus peels.
Caption: Experimental workflow for PMF extraction and analysis.
Hypothetical Signaling Pathway
Polymethoxylated flavonoids are known to possess anti-inflammatory properties. The following diagram illustrates a hypothetical signaling pathway through which a hydroxylated PMF might exert its anti-inflammatory effects by inhibiting the NF-κB pathway, a key regulator of inflammation.
Caption: Hypothetical anti-inflammatory signaling pathway of a hydroxylated PMF.
Conclusion
Citrus peels are a rich and valuable source of polymethoxylated flavonoids, including hydroxylated derivatives with significant therapeutic potential. While the quantification of specific, less abundant compounds like 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol remains an area for further research, the methodologies for the extraction, isolation, and analysis of the broader class of PMFs are well-established. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the diverse pharmacological activities of these promising natural compounds.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Pathway of Polymethoxyflavone Biosynthesis in Citrus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of polymethoxyflavones (PMFs) in Citrus species. PMFs are a unique class of flavonoids, almost exclusive to the Citrus genus, and are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document outlines the core biosynthetic pathway, presents quantitative data on PMF distribution, details relevant experimental protocols, and provides visual representations of the key processes.
The Core Biosynthesis Pathway of Polymethoxyflavones
The biosynthesis of PMFs in Citrus is a multi-step enzymatic process that builds upon the general flavonoid pathway. The key enzymes responsible for the characteristic polymethoxylation are a series of O-methyltransferases (OMTs) that sequentially add methyl groups to a flavone (B191248) backbone. The primary precursor for many PMFs is the flavanone (B1672756) naringenin (B18129), which is converted to various hydroxylated and subsequently methylated flavones.
The initial steps involve the conversion of naringenin to apigenin (B1666066) or other hydroxylated flavones. This is followed by a series of O-methylation reactions catalyzed by specific OMTs. The number and position of the methoxy (B1213986) groups on the flavone skeleton give rise to the diverse array of PMFs found in Citrus species, such as nobiletin, tangeretin, and sinensetin (B1680974). The expression and activity of these OMTs are key determinants of the PMF profile in different Citrus varieties.
Below is a diagram illustrating the core biosynthetic pathway leading to the formation of common PMFs.
Quantitative Data on Polymethoxyflavone Distribution
The concentration and composition of PMFs vary significantly among different Citrus species, cultivars, and even between different tissues of the same fruit. The peel (flavedo and albedo) is generally the richest source of these compounds. Understanding this distribution is crucial for sourcing and developing PMF-based products. The following tables summarize quantitative data on the levels of major PMFs in various Citrus species.
Table 1: Nobiletin and Tangeretin Content in Flavedo and Leaves of Various Citrus Cultivars
| Citrus Cultivar | Tissue | Nobiletin (µg/g DW) | Tangeretin (µg/g DW) |
| 'Amanatsu' | Flavedo | 15.3 | 5.2 |
| Leaves | 2.1 | 0.8 | |
| 'Aoshima' | Flavedo | 250.1 | 85.3 |
| Leaves | 45.2 | 15.1 | |
| 'Benibae' | Flavedo | 180.5 | 60.2 |
| Leaves | 30.1 | 10.5 | |
| 'Hirakishu' | Flavedo | 12.1 | 4.3 |
| Leaves | 1.8 | 0.6 | |
| 'Kiyomi' | Flavedo | 8.5 | 2.9 |
| Leaves | 1.5 | 0.5 | |
| 'Mihaya' | Flavedo | 210.3 | 70.1 |
| Leaves | 38.2 | 12.3 | |
| 'Ogimi kuganii' | Flavedo | 350.2 | 115.8 |
| Leaves | 60.5 | 20.1 | |
| 'Ota' Ponkan | Flavedo | 280.6 | 95.2 |
| Leaves | 50.3 | 18.1 |
Data compiled from studies investigating PMF accumulation in different citrus cultivars.[1][2]
Table 2: Content of Major Polymethoxyflavones in the Peels of Selected Citrus Cultivars
| Citrus Cultivar | Nobiletin (ppm) | Tangeretin (ppm) | Sinensetin (ppm) | Heptamethoxyflavone (ppm) |
| Ortanique | 10,250 ± 150 | 8,500 ± 120 | 3,200 ± 80 | 1,500 ± 50 |
| Tangerine | 8,800 ± 200 | 7,200 ± 150 | 2,800 ± 70 | 1,200 ± 40 |
| Mexican Sweet Orange | 6,500 ± 180 | 5,500 ± 130 | 2,100 ± 60 | 900 ± 30 |
Data represents the mean ± standard deviation of PMF concentrations in sun-dried citrus peels.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of PMF biosynthesis.
Extraction of Polymethoxyflavones from Citrus Peels
This protocol describes a common method for extracting PMFs from citrus peels for subsequent analysis by HPLC or UPLC-MS.
Materials:
-
Fresh Citrus peels
-
Liquid nitrogen
-
Freeze-dryer
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
0.45 µm syringe filters
Procedure:
-
Wash fresh citrus peels with deionized water and blot dry.
-
Freeze the peels in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Lyophilize the powdered peel tissue using a freeze-dryer until a constant weight is achieved.
-
Accurately weigh approximately 100 mg of the dried peel powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 12,000 x g for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
Quantification of Polymethoxyflavones by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the separation and quantification of major PMFs.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B
-
40-45 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
Procedure:
-
Prepare standard solutions of nobiletin, tangeretin, and sinensetin of known concentrations in methanol.
-
Generate a calibration curve for each standard by injecting a series of dilutions and plotting peak area against concentration.
-
Inject the filtered PMF extracts (from Protocol 3.1) into the HPLC system.
-
Identify the PMF peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of each PMF in the samples using the calibration curves.
O-Methyltransferase (OMT) Activity Assay
This assay is used to determine the enzymatic activity of OMTs involved in PMF biosynthesis.
Materials:
-
Recombinant OMT enzyme (expressed and purified from E. coli).
-
Flavonoid substrate (e.g., 5,7,4'-trihydroxyflavone).
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Tris-HCl buffer (50 mM, pH 7.5).
-
MgCl₂ (10 mM).
-
Dithiothreitol (DTT) (1 mM).
-
Ethyl acetate (B1210297).
-
HPLC system for product analysis.
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM flavonoid substrate, and 200 µM SAM in a total volume of 100 µL.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of the purified recombinant OMT enzyme.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 5 N HCl.
-
Extract the methylated flavonoid product by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in methanol and analyze by HPLC to identify and quantify the methylated product.
Gene Expression Analysis of OMTs by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the expression levels of OMT genes in different Citrus tissues.
Materials:
-
Citrus tissue samples (e.g., flavedo, leaves).
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase I.
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for target OMTs and a reference gene (e.g., Actin).
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from frozen and ground Citrus tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green qPCR Master Mix, forward and reverse primers for the target OMT gene or the reference gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of the target OMT genes using the 2-ΔΔCt method, with the reference gene for normalization.[4][5][6]
Conclusion
The biosynthesis of polymethoxyflavones in Citrus is a complex and highly regulated process, with O-methyltransferases playing a pivotal role. The diversity and concentration of PMFs are influenced by genetic factors, tissue type, and developmental stage. This technical guide provides a foundational understanding of the PMF biosynthesis pathway, presents key quantitative data, and offers detailed experimental protocols to aid researchers in this exciting field. Further research into the specific functions of individual OMTs and the regulatory networks controlling their expression will be crucial for the targeted breeding of high-PMF Citrus cultivars and the development of novel PMF-based therapeutics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selection of reference genes for quantitative real-time RT-PCR analysis in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Properties of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-inflammatory properties of the polymethoxyflavonoid (PMF) 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol. Due to the limited direct research on this specific compound, this document synthesizes available data, drawing insights from structurally related PMFs to elucidate its potential mechanisms of action, key signaling pathways, and relevant experimental protocols. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate critical signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents quantitative data from analogous compounds to provide a comparative context for its potential efficacy. Detailed methodologies for essential in vitro anti-inflammatory assays are provided to facilitate further investigation and standardized evaluation of this compound. Visual representations of key signaling pathways and experimental workflows are included to support the interpretation of its potential therapeutic applications in inflammatory diseases.
Introduction
Polymethoxyflavonoids (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their core flavone (B191248) structure.[1] Abundantly found in citrus peels, these compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid rings plays a crucial role in determining the compound's bioactivity.[2] this compound, a member of this family, has been identified as a potential modulator of inflammatory responses.[1] This guide synthesizes the current understanding of its anti-inflammatory profile to support further research and development.
Proposed Mechanism of Action
While direct evidence for this compound is limited, studies on structurally similar PMFs provide a strong basis for its proposed anti-inflammatory mechanisms.[1] The primary mode of action is believed to be the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1]
Inhibition of Pro-inflammatory Mediators
Flavonoids are known to inhibit the production of several key mediators of inflammation. A structurally related compound, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3][4] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Furthermore, it has been observed to decrease the serum levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4][5] It is plausible that this compound shares a similar mechanism of action.[6]
Modulation of Signaling Pathways
The anti-inflammatory effects of many flavonoids are exerted through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.[6]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[7] This allows the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] The related compound p7F has been shown to inhibit NF-κB activation.[3][4] This inhibition is thought to occur by preventing the degradation and phosphorylation of IκBα.[8]
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are another set of key regulators of the inflammatory response.[1] Activation of these kinases by inflammatory stimuli can lead to the activation of transcription factors like activator protein-1 (AP-1), which also contributes to the expression of pro-inflammatory genes.[1] While direct evidence for this compound is not yet available, other PMFs have been shown to inhibit the phosphorylation of MAPK pathway components.[1]
Quantitative Data (Based on a Structurally Similar Compound)
Due to the scarcity of direct quantitative data for this compound, the following table summarizes the inhibitory effects of the structurally similar compound 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) on key inflammatory mediators. This data is provided to give a comparative context for the potential anti-inflammatory efficacy of the title compound.
| Compound | Target Cell Line | Inducer | Key Inhibitory Effects | Reference(s) |
| 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) | RAW 264.7 Macrophages, Human Synovial Fibroblasts | LPS, TNF-α, IL-1β | Inhibits production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2); Inhibits expression of iNOS, COX-2, and ICAM-1; Suppresses NF-κB activation. | [3][4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate the anti-inflammatory activity of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: The RAW 264.7 murine macrophage cell line is commonly used for in vitro anti-inflammatory studies.[1][3]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.[1][3]
-
Treatment: Cells are typically pre-treated with various concentrations of the test compound (dissolved in DMSO, with a final concentration ≤ 0.1%) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).[1][3]
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay assesses cell metabolic activity. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by NAD(P)H-dependent cellular oxidoreductase enzymes reflects the number of viable cells.[3]
-
Protocol:
-
Seed cells in a 96-well plate and treat as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[1]
-
Protocol:
-
After cell treatment and stimulation, collect 100 µL of the culture supernatant.[1]
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[1]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[6]
-
Protocol: The assay is performed using commercially available ELISA kits according to the manufacturer's instructions. Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present.
Western Blot Analysis
-
Principle: This technique detects the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα, phosphorylated MAPKs) in cell lysates.[3]
-
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.[3]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[3]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[3]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
Visualizations
Signaling Pathways
Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating in vitro anti-inflammatory activity.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent based on the activities of structurally related polymethoxyflavonoids. Its proposed mechanisms of action, centered on the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and potentially MAPK signaling pathways, align with the known activities of other bioactive PMFs.[1][8] However, there is a clear need for further research to fully elucidate its therapeutic potential. Future studies should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-inflammatory efficacy of this compound.
-
Quantitative Analysis: Determining the IC50 values for the inhibition of NO, PGE2, and various pro-inflammatory cytokines in different cell types.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and confirming its effects on the NF-κB and MAPK signaling pathways through techniques such as Western blotting and reporter gene assays.
-
In Vivo Models: Evaluating its therapeutic efficacy in animal models of inflammatory diseases, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.[9][10]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to understand the structural requirements for its anti-inflammatory activity.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antiviral Activity of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
Disclaimer: Scientific literature with direct experimental data on the antiviral activity of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol is limited. This guide synthesizes available information on structurally related polymethoxyflavonoids to provide a comprehensive overview of its potential antiviral properties and the methodologies for their evaluation. The data and mechanisms presented are largely inferred from these related compounds and should be viewed as a foundation for future research on this specific flavonol.
Introduction
This compound is a member of the flavonoid class of polyphenolic compounds, which are widely distributed in the plant kingdom. Flavonoids, including polymethoxyflavonoids (PMFs), have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1] This technical guide provides an in-depth look at the potential antiviral activity of this compound, focusing on quantitative data from related compounds, detailed experimental protocols for antiviral assessment, and visualization of potential mechanisms of action.
Quantitative Data on Antiviral Activity of Related Flavonoids
| Flavonoid | Virus | Assay Type | IC50 / EC50 | CC50 | Reference |
| Baicalin | Dengue Virus-2 (DENV-2) | Virucidal Assay | 19.6 ± 0.2 µM | > 100 µM | [2] |
| Baicalin | Dengue Virus-2 (DENV-2) | Anti-adsorption Assay | 40.5 ± 0.4 µM | > 100 µM | [2] |
| Baicalin | Dengue Virus-2 (DENV-2) | Replication Inhibition | 30.2 ± 0.2 µM | > 100 µM | [2] |
| Quercetin 3-rhamnoside | Influenza A virus (A/WS/33) | Antiviral Assay | 66% inhibition at 10 µg/ml | Not specified | [3] |
| Fisetin | Dengue virus & Enterovirus A71 | Replication Inhibition | Not specified | Not specified | [2] |
| Pinocembrin | Zika virus | Post-entry Inhibition | Not specified | Not specified | [2] |
| Kaempferol | SARS-CoV-2 | Cytopathic Effect (CPE) Assay | 88% inhibition at 125 µM | Not specified | [4] |
| Oroxylin A | Influenza A strains | Dose-dependent inhibition | Not specified | Not specified | [4] |
Potential Antiviral Mechanisms of Action
Flavonoids exert their antiviral effects by interfering with various stages of the viral life cycle.[3] The potential mechanisms for this compound, inferred from related compounds, include the inhibition of viral entry, replication, and protein translation.[3]
Caption: Potential antiviral mechanisms of flavonoids.
Flavonoids can inhibit viral entry by binding to viral surface glycoproteins or host cell receptors.[5] They may also inhibit viral replication by targeting viral enzymes essential for nucleic acid synthesis, such as RNA-dependent RNA polymerase.[4] Furthermore, some flavonoids have been shown to inhibit viral proteases, which are crucial for processing viral polyproteins into their functional forms.[4]
Experimental Protocols
The evaluation of a compound's antiviral activity requires a series of well-defined in vitro assays. A common and fundamental method is the plaque reduction assay, which assesses the ability of a compound to inhibit virus-induced cell death.[6]
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques in a cell monolayer in the presence of the test compound.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK cells)
-
Virus stock with a known titer
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Overlay medium (e.g., containing methylcellulose)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the growth medium from the cells and add the compound dilutions. Incubate for a predetermined period.
-
Virus Infection: Infect the cells with a standardized amount of virus (multiplicity of infection - MOI).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fixation and Staining: Fix the cells and stain with a dye that stains the cells but not the plaques (areas of cell death).
-
Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.
Caption: Workflow for a Plaque Reduction Assay.
Signaling Pathways
Flavonoids can also exert antiviral effects indirectly by modulating host cell signaling pathways involved in inflammation and the immune response.[1] For instance, many flavonoids are known to inhibit the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production.[1] By suppressing virus-induced inflammation, these compounds may help to mitigate the pathogenic effects of viral infections.
Caption: Potential inhibition of the NF-kB pathway by flavonoids.
Conclusion
While direct experimental evidence for the antiviral activity of this compound is currently lacking, the broader class of polymethoxyflavonoids has demonstrated significant antiviral potential against a variety of viruses. The mechanisms of action are multifaceted, involving the inhibition of key viral life cycle stages and the modulation of host immune responses. The experimental protocols outlined in this guide provide a robust framework for the future investigation of this and other related flavonoids as potential antiviral agents. Further research is warranted to elucidate the specific antiviral profile and mechanism of action of this compound.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of Flavonoids and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
The Anticancer Potential of Hydroxylated Polymethoxyflavones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylated polymethoxyflavones (HPMFs) are a unique subclass of flavonoids, predominantly found in citrus peels, that have garnered significant attention for their potent anticancer activities. These compounds are characterized by a flavone (B191248) backbone with multiple methoxy (B1213986) groups and at least one hydroxyl group. Emerging research suggests that the presence and position of the hydroxyl group, particularly at the C5 position, significantly enhances their bioactivity compared to their non-hydroxylated counterparts, polymethoxyflavones (PMFs). This technical guide provides an in-depth overview of the anticancer potential of HPMFs, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.
Quantitative Data on Anticancer Efficacy
The anticancer activity of HPMFs is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various HPMFs and their related PMFs across different cancer cell lines.
Table 1: IC50 Values of Hydroxylated Polymethoxyflavones (HPMFs) in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone (5-demethylnobiletin) | HCT116 | Colon Cancer | 8.4[1] | [1] |
| HT-29 | Colon Cancer | 22[1] | [1] | |
| COLO 205 | Colon Cancer | N/A | [2] | |
| U87-MG | Glioblastoma | 33.5[3] | [3] | |
| A172 | Glioblastoma | ~50[3] | [3] | |
| U251 | Glioblastoma | ~50[3] | [3] | |
| THP1 | Leukemia | 32.3[3] | [3] | |
| CL1-5 | Lung Cancer | 12.8[3] | [3] | |
| CL13 | Lung Cancer | 21.8[3] | [3] | |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) | Colon Cancer Cells | Colon Cancer | Potent Inhibition | [4] |
| 5-Hydroxy-6,7,8,4'-tetramethoxyflavone | HCT116 | Colon Cancer | Stronger than tangeretin | [5] |
| HT-29 | Colon Cancer | Stronger than tangeretin | [5] | |
| 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | MCF-7 | Breast Cancer | Active | [6] |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) | U87MG | Glioblastoma | N/A | [7][8] |
| T98G | Glioblastoma | N/A | [7][8] |
Table 2: Comparative IC50 Values of Polymethoxyflavones (PMFs) in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nobiletin | HCT116 | Colon Cancer | 37[1] | [1] |
| HT-29 | Colon Cancer | 46.2[1] | [1] | |
| Caco-2 (24h) | Colon Cancer | 403.6[9] | [9] | |
| Caco-2 (48h) | Colon Cancer | 264[9] | [9] | |
| Caco-2 (72h) | Colon Cancer | 40[9] | [9] | |
| 769-P | Renal Cell Carcinoma | 20.22[10] | [10] | |
| 786-O | Renal Cell Carcinoma | 90.48[10] | [10] | |
| MCF-7 | Breast Cancer | 200[11] | [11] | |
| T47D | Breast Cancer | 200[11] | [11] | |
| T235 (ATC) | Anaplastic Thyroid Cancer | >100 | [12] | |
| T238 (ATC) | Anaplastic Thyroid Cancer | >100 | [12] | |
| Tangeretin | MDA-MB-435 | Breast Cancer | Dose-dependent inhibition | [13] |
| MCF-7 | Breast Cancer | Dose-dependent inhibition | [13] | |
| HT-29 | Colon Cancer | Dose-dependent inhibition | [13] | |
| A549 | Lung Cancer | Dose-dependent inhibition | [14] |
Core Anticancer Mechanisms of Hydroxylated Polymethoxyflavones
HPMFs exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
A significant body of evidence points to the pro-apoptotic capabilities of HPMFs in cancer cells. One of the key mechanisms involves the modulation of intracellular calcium (Ca2+) homeostasis.
-
Ca2+-Mediated Apoptosis: HPMFs, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, have been shown to induce a sustained increase in intracellular Ca2+ concentration in breast cancer cells.[6] This is achieved by depleting endoplasmic reticulum Ca2+ stores and promoting Ca2+ influx from the extracellular space.[6] The elevated intracellular Ca2+ levels activate Ca2+-dependent apoptotic proteases, including µ-calpain and caspase-12, ultimately leading to apoptosis.[6] Notably, the hydroxylated forms of PMFs are significantly more potent in inducing this Ca2+-mediated apoptosis than their non-hydroxylated counterparts.[15][16]
HPMF-Induced Ca2+-Mediated Apoptosis Signaling Pathway.
-
Modulation of Bcl-2 Family Proteins and Caspases: HPMFs also induce apoptosis by modulating the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. This involves upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[17][18]
Cell Cycle Arrest
HPMFs can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. This effect is often specific to the HPMF and the cancer cell type.
-
G0/G1 and G2/M Phase Arrest: For example, in colon cancer cells, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to cause G0/G1 phase arrest, while 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone induces G2/M phase arrest.[5] This cell cycle arrest is associated with the modulation of key regulatory proteins, including an upregulation of p21 and downregulation of cyclin-dependent kinases (CDK-2, CDK-4) and phosphorylated retinoblastoma protein (phosphor-Rb).[5]
Simplified Pathway of HPMF-Induced Cell Cycle Arrest.
Modulation of Other Key Signaling Pathways
The anticancer effects of HPMFs are also mediated through the regulation of various other signaling pathways crucial for cancer cell survival and proliferation.
-
ERK1/2, Akt, and STAT3 Pathways: 5-Demethylnobiletin has been shown to exert its antitumor effects in glioblastoma cells by mediating cell cycle arrest and apoptosis through the ERK1/2, Akt, and STAT3 signaling pathways.[3]
-
MAPK and Akt Pathways: The structural isomer 5,6,7,3′,4′,5′-hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by suppressing the MAPK and Akt signaling pathways.[19]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the anticancer potential of HPMFs.
Cell Viability and IC50 Determination (MTT Assay)
This assay is used to assess the cytotoxic effects of HPMFs on cancer cells and to determine their IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the HPMF (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the HPMF at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension (1 × 10⁵ cells) is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[20]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[4]
-
Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[20]
Experimental Workflow for Apoptosis Detection.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the HPMF and harvested as described for the apoptosis assay.
-
Fixation: The cell pellet is resuspended in cold PBS, and cold 70% ethanol (B145695) is added dropwise while vortexing to fix the cells. The cells are then incubated on ice for at least 30 minutes.
-
Washing: The fixed cells are centrifuged and washed twice with PBS.
-
RNase Treatment: The cell pellet is resuspended in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.
-
PI Staining: Propidium iodide solution (50 µg/mL) is added to the cell suspension.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: After treatment with the HPMF, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet the cell debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, CDK4) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[17]
Conclusion
Hydroxylated polymethoxyflavones represent a promising class of natural compounds with significant anticancer potential. Their ability to induce apoptosis and cell cycle arrest in various cancer cell types, often with greater potency than their non-hydroxylated counterparts, underscores their therapeutic promise. The detailed mechanisms, involving the modulation of key signaling pathways such as the Ca2+-mediated apoptotic pathway and others involving ERK, Akt, and STAT3, provide a solid foundation for further drug development efforts. The experimental protocols outlined in this guide offer a standardized approach for researchers to further investigate the anticancer properties of HPMFs and to identify novel therapeutic candidates for the treatment of cancer. Further in vivo studies are warranted to fully elucidate the efficacy and safety of these compounds in a preclinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. The inhibitory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. NCPMF-60 induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol CAS number and molecular formula
An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Disclaimer: Information regarding the specific compound 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the closely related and structurally similar compound, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone . This polymethoxyflavone shares key structural features and is expected to exhibit comparable biological activities, making it a relevant subject for researchers, scientists, and drug development professionals.
Chemical Identification and Properties
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Found in various citrus peels, its chemical structure is characterized by a flavone (B191248) backbone with four methoxy (B1213986) groups on the A-ring and a hydroxyl group on the B-ring.[2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[2] |
| CAS Number | 36950-98-8[2] |
| Molecular Formula | C₁₉H₁₈O₇[2] |
| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 358.34 g/mol |
| Appearance | Pale yellow solid (typical for flavonoids) |
| Solubility | Soluble in DMSO, chloroform, dichloromethane (B109758), ethyl acetate, and acetone.[3] |
Synthesis and Experimental Protocols
The synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be achieved through several synthetic routes. Below are detailed protocols for two common methods.
De Novo Synthesis via Chalcone (B49325) Intermediate
This method involves the construction of the flavone skeleton from acyclic precursors.
Protocol:
-
Chalcone Synthesis:
-
Dissolve 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and 4-hydroxybenzaldehyde (B117250) in ethanol.
-
Add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise at 0°C.[4]
-
Stir the reaction mixture at 0°C for 4 hours, monitoring by Thin Layer Chromatography (TLC).[4]
-
Pour the mixture into crushed ice and acidify with dilute HCl.[4]
-
Filter the precipitated 2'-hydroxy-4-hydroxy-3,4,5,6-tetramethoxychalcone, wash with cold water, and dry.
-
-
Oxidative Cyclization:
-
Dissolve the purified chalcone in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I₂).
-
Heat the mixture to 100-120°C and stir for 4-6 hours.[5]
-
Cool the reaction and pour it into a saturated sodium thiosulfate (B1220275) solution to quench excess iodine.[4]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.[4]
-
Synthesis via Demethylation of a Precursor Flavone
This strategy involves the selective removal of a protecting group from a precursor flavone.
Protocol:
-
Preparation of Precursor: Synthesize 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone using the chalcone condensation and cyclization method described above, but with 4-benzyloxybenzaldehyde.[5]
-
Demethylation/Debenzylation:
-
Dissolve the 4'-benzyloxy precursor in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a 1.0 M solution of boron trichloride (B1173362) (BCl₃) in toluene.[5]
-
Allow the reaction to warm to room temperature over 12 hours.[5]
-
Quench the reaction by adding 1 M aqueous NaOH, followed by acidification with 2 M HCl.[5]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate.[5]
-
Purify by silica gel column chromatography to yield the final product.[5]
-
Biological Activities and Signaling Pathways
While direct studies on 4'-Hydroxy-5,6,7,8-tetramethoxyflavone are limited, the biological activities of structurally similar polymethoxyflavones (PMFs) have been investigated, suggesting potential therapeutic applications.
Anti-Inflammatory Activity
Many flavonoids exert anti-inflammatory effects by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2] They can also inhibit pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2).[2]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [1]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone for 1 hour.
-
Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Quantification: After 24 hours, measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Anticancer Activity
Hydroxylated PMFs have demonstrated cytotoxic effects against various cancer cell lines.[1] Their mechanisms often involve the modulation of pathways controlling cell proliferation, apoptosis, and survival.[1]
Experimental Protocol: MTT Assay for Cytotoxicity [6]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with different concentrations of the flavone for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic pathways for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
Signaling Pathway
Caption: Postulated anti-inflammatory mechanism of action.
References
In Vivo Metabolism of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific studies on the in vivo metabolism of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in rat models are not available in the public domain. This technical guide has been compiled based on established metabolic pathways of structurally similar polymethoxylated flavonoids (PMFs), particularly its isomeric flavone (B191248) counterpart, 5-hydroxy-6,7,3′,4′-tetramethoxyflavone, and general principles of flavonoid biotransformation in rodents. The quantitative data and specific metabolic pathways presented herein are hypothetical and intended for illustrative and guidance purposes for future research.
Introduction
This compound is a member of the polymethoxylated flavonol subclass of flavonoids. Flavonols are characterized by a 3-hydroxy group on the C-ring of the flavonoid backbone. The extensive methoxylation and specific hydroxylation pattern of this compound suggest unique physicochemical properties that may influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the in vivo fate of this compound is critical for evaluating its potential therapeutic efficacy and safety. This document provides a comprehensive overview of the anticipated metabolic pathways, detailed experimental protocols for their investigation, and hypothetical quantitative data based on studies of related compounds.
Predicted Metabolic Pathways
The metabolism of flavonoids, including polymethoxylated flavonols, in rats primarily occurs in the liver and intestines and involves Phase I and Phase II enzymatic reactions. The primary metabolic transformations anticipated for this compound are demethylation, glucuronidation, and sulfation.
Phase I Metabolism: The primary Phase I reaction for polymethoxylated flavonoids is O-demethylation, catalyzed by cytochrome P450 enzymes in the liver. This process can occur at any of the methoxy (B1213986) positions, leading to the formation of various mono- and di-demethylated metabolites. The free hydroxyl groups generated can then undergo further conjugation.
Phase II Metabolism: The newly formed hydroxyl groups, as well as the existing 4'-hydroxyl and 3-hydroxyl groups, are susceptible to conjugation with glucuronic acid (glucuronidation) by UDP-glucuronosyltransferases (UGTs) and with sulfate (B86663) (sulfation) by sulfotransferases (SULTs). These conjugation reactions increase the water solubility of the compound, facilitating its excretion in urine and bile.
Based on the metabolism of the structurally related 5-hydroxy-6,7,3′,4′-tetramethoxyflavone, a multitude of metabolites can be expected. The metabolic pathways can be visualized as a multi-step process.
Hypothetical Metabolic Pathway Overview
Quantitative Data Summary
While no specific quantitative data for this compound exists, the following tables present hypothetical pharmacokinetic parameters and metabolite distribution based on data from related polymethoxylated flavonoids in rat models. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical Pharmacokinetic Parameters in Rat Plasma Following Oral Administration (50 mg/kg)
| Parameter | Symbol | Hypothetical Value | Description |
| Maximum Plasma Concentration | Cmax | 0.5 ± 0.1 µg/mL | The highest observed concentration in plasma. |
| Time to Maximum Concentration | Tmax | 2.0 ± 0.5 h | The time at which Cmax is reached. |
| Area Under the Curve (0-t) | AUC(0-t) | 3.5 ± 0.8 µg·h/mL | Total drug exposure up to the last measurable time point. |
| Elimination Half-life | t½ | 4.0 ± 1.0 h | The time required for the plasma concentration to decrease by half. |
Table 2: Hypothetical Distribution of Metabolite Classes in Rat Urine and Feces (% of Total Metabolites)
| Metabolite Class | Urine | Feces |
| Phase I Metabolites | ||
| Mono-demethylated | 10 - 15% | 5 - 10% |
| Di-demethylated | 5 - 10% | 2 - 5% |
| Phase II Conjugates | ||
| Glucuronides | 40 - 50% | 15 - 25% |
| Sulfates | 20 - 30% | 10 - 15% |
| Unchanged Parent Compound | < 1% | 30 - 40% |
Detailed Experimental Protocols
The following protocols are adapted from studies on other polymethoxylated flavonoids and provide a framework for investigating the in vivo metabolism of this compound in rats.[1]
Animal Study Protocol
A typical pharmacokinetic study would involve the following steps:
Workflow for a Rat Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: Animals should be housed in a controlled environment for at least one week prior to the experiment.[1]
-
Dosing: The compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium and administered via oral gavage.[1] A typical oral dose might be 50 mg/kg.[1]
-
Sample Collection: Blood samples are collected at predetermined time points. Urine and feces are collected over 24 or 48 hours using metabolic cages.
Sample Preparation Protocol
Plasma Samples:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
Urine Samples:
-
Thaw and centrifuge urine samples to remove particulates.
-
For the analysis of conjugated metabolites, directly dilute the urine with the mobile phase.
-
For the analysis of aglycones, enzymatic hydrolysis with β-glucuronidase and sulfatase is required prior to extraction.
UPLC-MS/MS Analysis Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[1]
-
Chromatographic Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is typically used.
-
Mass Spectrometry: Detection is performed in both positive and negative ion modes using Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for metabolite identification.
Bioanalytical Workflow using UPLC-MS/MS
Potential Signaling Pathways
While direct evidence for this compound is lacking, related polymethoxyflavones have been shown to modulate various signaling pathways implicated in inflammation, cancer, and metabolic diseases. It is plausible that this flavonol may exert its biological effects through similar mechanisms.
Potential Signaling Pathways
Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound and its in vivo metabolites.
Conclusion
The in vivo metabolism of this compound in rat models is anticipated to be extensive, involving primarily demethylation followed by glucuronidation and sulfation. Due to the lack of direct experimental data, this guide provides a predictive framework based on the biotransformation of structurally related polymethoxylated flavonoids. The detailed experimental protocols and hypothetical data presented herein offer a valuable resource for researchers and drug development professionals to design and execute studies aimed at characterizing the ADME profile of this novel flavonol. Such studies are essential for advancing our understanding of its potential health benefits and for its further development as a therapeutic agent.
References
An In-depth Technical Guide to 4'-Hydroxy-Polymethoxyflavonoids for Researchers, Scientists, and Drug Development Professionals
A Note on Flavonols and Flavones: This guide addresses the topic of 4'-hydroxy-tetramethoxyflavonoids. It is important to distinguish between flavonols and flavones, as the user's original query mentioned "flavonol". Flavonols possess a hydroxyl group at the 3-position of the C-ring in their chemical structure, whereas flavones do not. The specific compound "4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol" is not extensively documented in the available scientific literature. Therefore, this guide will focus on a closely related and well-studied flavone (B191248), 4'-Hydroxy-5,6,7,8-tetramethoxyflavone , which is a naturally occurring polymethoxyflavonoid found predominantly in citrus species.[1] This compound has garnered research interest for its potential anti-inflammatory and antiviral properties.[1][2]
Chemical Identity and Synonyms
A clear identification of the molecule is paramount for any research endeavor. The following table summarizes the key identifiers for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
| Identifier | Value |
| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[1][3] |
| Synonyms | FDB020532[3] |
| CAS Number | 36950-98-8[1] |
| Chemical Formula | C₁₉H₁₈O₇[1][3] |
| Molecular Weight | 358.342 g/mol [3] |
| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N[1][3] |
| SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1[1][3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development.
| Property | Value |
| Average Molecular Weight | 358.342[3] |
| Monoisotopic Molecular Weight | 358.10525293[3] |
| Classification | O-methylated flavonoid[1][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols for the isolation, synthesis, and biological evaluation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
Isolation from Natural Sources
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is naturally present in the peels of citrus fruits like the mandarin orange (Citrus reticulata Blanco).[1] The general workflow for its isolation is as follows:
-
Extraction : The plant material is first extracted with a suitable solvent.
-
Concentration : The resulting extract is concentrated under reduced pressure to yield a crude extract.[1]
-
Solvent Partitioning : The crude extract is then partitioned between an organic solvent (such as dichloromethane (B109758) or chloroform) and water to separate compounds based on their polarity. The organic layer, which contains the polymethoxyflavonoids, is collected.[1]
-
Chromatographic Separation : The partitioned extract undergoes further separation using chromatographic techniques to isolate the pure compound.
Chemical Synthesis
The chemical synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be achieved through a multi-step process:
-
Chalcone (B49325) Formation : A suitably substituted 2'-hydroxyacetophenone (B8834) is condensed with a 4-hydroxybenzaldehyde (B117250) derivative under alkaline conditions (e.g., aqueous alcoholic KOH) to form the corresponding chalcone.[1]
-
Oxidative Cyclization : The chalcone then undergoes oxidative cyclization using a reagent like selenium dioxide or iodine in a suitable solvent to form the flavone ring.[1]
-
Purification : The final synthesized flavone is purified using column chromatography and/or recrystallization.[1]
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[1]
-
Cell Culture : RAW 264.7 cells are cultured in an appropriate medium.[1]
-
Treatment : The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).[1]
-
Stimulation : Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for an additional incubation period (e.g., 24 hours).[1]
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[1]
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) : The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Gene and Protein Expression (e.g., iNOS, COX-2) : Cell lysates are analyzed by RT-PCR and Western blotting to determine the mRNA and protein levels of key inflammatory enzymes.[1]
-
Signaling Pathways
While detailed studies on the precise mechanisms of action of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone are limited, inferences can be drawn from the activities of structurally similar flavonoids. Many flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] They can also inhibit pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[1]
Visualizations
The following diagrams, generated using the DOT language, illustrate a postulated signaling pathway and a typical experimental workflow.
Caption: Postulated anti-inflammatory mechanism of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
Caption: Workflow for an in vitro anti-inflammatory assay.
References
Natural occurrence of tetramethoxyflavonols outside of citrus fruits
An In-depth Technical Guide to the Natural Occurrence of Tetramethoxyflavonols Beyond Citrus Fruits
This technical guide provides a comprehensive overview of the natural occurrence of tetramethoxyflavonols in plant species outside of the well-documented citrus family. This document details the specific compounds, their plant sources, quantitative data, and the associated biological activities. Furthermore, it outlines detailed experimental protocols for their extraction, isolation, and characterization, and visualizes key workflows and signaling pathways to support further research and development efforts.
Introduction to Tetramethoxyflavonols
Tetramethoxyflavonols are a subclass of polymethoxyflavonoids (PMFs), which are characterized by the presence of four methoxy (B1213986) groups on the flavonol backbone. While citrus fruits are a rich source of PMFs, numerous other plant species synthesize these compounds, which exhibit a wide range of potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This guide focuses on tetramethoxyflavonols identified in non-citrus plant sources.
Key Tetramethoxyflavonols and Their Non-Citrus Sources
Several tetramethoxyflavonols have been isolated and identified from a variety of plant families. The following sections provide details on some of the most studied compounds.
Also known as tetramethyl-luteolin, this compound has been isolated from several non-citrus plants and is noted for its anti-inflammatory, chondroprotective, and anti-cancer properties.[1]
Table 1: Natural Non-Citrus Sources of 5,7,3',4'-Tetramethoxyflavone
| Plant Species | Family | Plant Part | Reference |
| Kaempferia parviflora (Black Ginger) | Zingiberaceae | Rhizomes | [1][2] |
| Murraya paniculata (Orange Jasmine) | Rutaceae | Leaves | [1][2] |
| Boesenbergia pandurata | Zingiberaceae | Rhizomes | [2] |
| Murraya exotica | Rutaceae | Not specified | [3] |
Casticin (B192668) is a well-studied flavonol known for its anti-inflammatory, immunomodulatory, and potent anti-tumor activities.[4][5] It has been isolated from numerous plants, particularly within the Vitex and Artemisia genera.[4][6][7]
Table 2: Natural Non-Citrus Sources of Casticin
| Plant Species | Family | Plant Part | Concentration (% w/w) | Reference |
| Vitex agnus-castus | Lamiaceae | Seeds, Aerial parts | 0.03% - 1.18% (fruits) | [4][7] |
| Vitex trifolia | Lamiaceae | Fruits, Leaves | 0.01% (leaves) | [6][7] |
| Artemisia annua | Asteraceae | Not specified | Not specified | [4][6][8] |
| Artemisia abrotanum | Asteraceae | Not specified | Not specified | [4] |
| Achillea millefolium | Asteraceae | Not specified | Not specified | [9] |
| Daphne genkwa | Thymelaeaceae | Not specified | Not specified | [4] |
Artemetin is another polymethoxyflavone found in Artemisia species. It has been investigated for its synergistic effects with antimalarial drugs.[10]
Table 3: Natural Non-Citrus Sources of Artemetin
| Plant Species | Family | Plant Part | Reference |
| Artemisia annua | Asteraceae | Herb | [10] |
| Artemisia abrotanum | Asteraceae | Herb | [10] |
| Artemisia absinthium | Asteraceae | Herb | [10] |
Chrysosplenol D is a flavonoid found in Artemisia annua that has demonstrated anti-inflammatory and pro-apoptotic activities in cancer cells.[8][11][12]
Table 4: Natural Non-Citrus Sources of Chrysosplenol D
| Plant Species | Family | Plant Part | Reference |
| Artemisia annua | Asteraceae | Not specified | [8][11] |
Table 5: Additional Non-Citrus Sources of Tetramethoxyflavonols
| Compound Name | Plant Species | Family | Reference |
| 5,6,7,4'-Tetramethoxyflavone | Nervilia concolor, Marrubium pergrinum, Cissus assamica, Clerodendranthus spicatus | Orchidaceae, Lamiaceae, Vitaceae, Lamiaceae | [13] |
| Quercetin 3,5,3',4'-tetramethyl ether | Gossypium hirsutum (Cotton) | Malvaceae | [14] |
| Eupalitin-3-O-β-D-galactopyranoside | Boerhavia diffusa | Nyctaginaceae | [15][16] |
Experimental Protocols
The isolation and characterization of tetramethoxyflavonols from plant matrices require a multi-step approach. Below are generalized and specific protocols cited in the literature.
The following diagram illustrates a typical workflow for the extraction and isolation of tetramethoxyflavonols from plant material.
Caption: General workflow for tetramethoxyflavonol isolation.
-
Extraction : Dried and powdered leaves of Boerhavia diffusa are extracted with a suitable solvent.
-
Fractionation : The resulting dried extract is fractionated using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Isolation : The ethyl acetate fraction is dissolved in hot methanol and refrigerated overnight.
-
Crystallization : The resulting solid is separated by filtration and recrystallized multiple times from hot methanol to yield pure eupalitin-3-O-β-D-galactopyranoside.
-
Quantification : The purity and quantity of the isolated compound are determined using High-Performance Thin-Layer Chromatography (HPTLC). The validated HPTLC method uses a mobile phase of toluene:acetone:water (5:15:1 v/v).[16]
-
Chromatography : Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) is employed for the separation and quantification of casticin.
-
Column : An ODS (octadecylsilane) column is typically used.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and water is used.
-
Structural Elucidation : The structure of the isolated compound is confirmed using Nuclear Magnetic Resonance (NMR) analysis.
Signaling Pathways and Biological Activities
Tetramethoxyflavonols exert their biological effects by modulating various cellular signaling pathways.
This compound has been shown to exhibit chondroprotective activity by targeting the β-catenin signaling pathway.[3]
Caption: 5,7,3',4'-TMF chondroprotective signaling pathway.
Casticin has been found to attenuate liver fibrosis by blocking the TGF-β/SMAD signaling pathway.[6]
Caption: Casticin's role in the TGF-β/SMAD pathway.
In triple-negative breast cancer cells, Chrysosplenol D induces apoptosis through the activation of the ERK1/2 pathway.[11][12]
Caption: Chrysosplenol D-induced apoptotic pathway.
Conclusion
This technical guide highlights that tetramethoxyflavonols are not exclusive to citrus fruits but are present in a diverse range of plant species. The compounds discussed, such as 5,7,3',4'-tetramethoxyflavone, casticin, and artemetin, exhibit significant and varied biological activities that warrant further investigation for drug development. The provided methodologies and pathway diagrams serve as a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to explore the therapeutic potential of these non-citrus derived tetramethoxyflavonols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin 3,5,3',4'-tetramethyl ether | C19H18O7 | CID 14259793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A Box–Behnken Extraction Design and Hepatoprotective Effect of Isolated Eupalitin-3-O-β-D-Galactopyranoside from Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Box-Behnken Extraction Design and Hepatoprotective Effect of Isolated Eupalitin-3- O-β-D-Galactopyranoside from Boerhavia diffusa Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol via Chalcone Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, a poly-substituted flavonol of interest for its potential biological activities. The synthetic strategy involves a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction.
Introduction
Flavonols are a class of flavonoids widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold plays a crucial role in modulating their biological efficacy. The target molecule, this compound, possesses a unique arrangement of four methoxy groups and a hydroxyl group, making it a valuable candidate for investigation in drug discovery programs. The synthetic route described herein offers a reliable method for obtaining this compound for further biological evaluation.
Overall Synthetic Scheme
The synthesis of this compound is achieved through the following two key steps:
-
Claisen-Schmidt Condensation: Reaction of 2'-Hydroxy-4',5',6'-trimethoxyacetophenone with 4-hydroxy-3-methoxybenzaldehyde (vanillin) under basic conditions to yield the chalcone intermediate, 2'-Hydroxy-4',5',6',4-tetramethoxy-3-hydroxychalcone.
-
Algar-Flynn-Oyamada (AFO) Reaction: Oxidative cyclization of the chalcone intermediate using alkaline hydrogen peroxide to form the final flavonol product.
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-4',5',6',3-tetramethoxychalcone (Chalcone Intermediate)
This procedure outlines the base-catalyzed condensation of a substituted acetophenone (B1666503) and benzaldehyde (B42025) to form the chalcone intermediate.
Materials:
-
2'-Hydroxy-4',5',6'-trimethoxyacetophenone
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Potassium Hydroxide (B78521) (KOH)
-
Ethanol (B145695) (95%)
-
Hydrochloric Acid (HCl), 1 M
-
Distilled Water
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2'-Hydroxy-4',5',6'-trimethoxyacetophenone (1.0 eq) and 4-hydroxy-3-methoxybenzaldehyde (1.1 eq) in ethanol.
-
To this stirred solution, slowly add an aqueous solution of potassium hydroxide (40% w/v, 3.0 eq) at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify to a pH of approximately 5-6 with 1 M hydrochloric acid.
-
The precipitated crude chalcone is collected by vacuum filtration, washed with cold distilled water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield the pure chalcone.
Step 2: Synthesis of this compound
This protocol describes the oxidative cyclization of the chalcone intermediate to the target flavonol using the Algar-Flynn-Oyamada reaction.[1]
Materials:
-
2'-Hydroxy-4',5',6',3-tetramethoxychalcone
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Dilute Acetic Acid
-
Distilled Water
Procedure:
-
Dissolve the 2'-Hydroxy-4',5',6',3-tetramethoxychalcone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (16%).
-
To the cooled and stirred solution, add hydrogen peroxide (15% solution) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with dilute acetic acid.
-
The precipitated crude flavonol is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds. Note that these are predicted values based on the synthesis of structurally similar compounds and may vary in practice.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 2'-Hydroxy-4',5',6',3-tetramethoxychalcone | C₂₀H₂₂O₇ | 374.39 | Yellow Solid | 70-85 |
| This compound | C₂₀H₂₀O₈ | 388.37 | Pale Yellow Solid | 50-70 |
Table 2: Predicted Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 2'-Hydroxy-4',5',6',3-tetramethoxychalcone | 13.5-14.0 (s, 1H, -OH), 7.5-7.8 (d, 1H, H-β), 7.2-7.4 (d, 1H, H-α), 6.9-7.1 (m, 3H, Ar-H), 6.2-6.4 (s, 1H, H-3'), 3.8-4.0 (s, 12H, 4 x -OCH₃) | 192-194 (C=O), 160-165 (Ar-C), 140-145 (C-β), 120-125 (C-α), 100-115 (Ar-C), 55-62 (4 x -OCH₃) | 3400-3500 (O-H), 1630-1650 (C=O), 1580-1600 (C=C), 1200-1300 (C-O) | 375 [M+H]⁺ |
| This compound | 9.0-10.0 (s, 1H, 4'-OH), 7.8-8.0 (m, 2H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 6.5-6.7 (s, 1H, H-5), 3.8-4.1 (s, 12H, 4 x -OCH₃) | 170-175 (C=O), 155-160 (Ar-C), 145-150 (Ar-C), 135-140 (C-3), 110-130 (Ar-C), 95-105 (C-5), 55-62 (4 x -OCH₃) | 3300-3400 (O-H), 1610-1630 (C=O), 1590-1610 (C=C), 1200-1300 (C-O) | 389 [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of the target flavonol.
References
Application Notes and Protocols for the Demethylation of Polymethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the demethylation of polymethoxyflavones (PMFs) to produce their hydroxylated counterparts. Hydroxylated PMFs often exhibit enhanced biological activities, making their efficient synthesis a critical step in drug discovery and development. This guide covers common chemical demethylation methods, offering a comparative analysis to aid in method selection and experimental design.
Introduction to Demethylation of Polymethoxyflavones
Polymethoxyflavones are a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their basic flavone (B191248) structure. Demethylation, the removal of a methyl group to reveal a hydroxyl group, is a key chemical modification used to enhance the biological properties of these compounds. Hydroxylated PMFs have demonstrated increased antioxidant, anti-inflammatory, and anti-cancer activities compared to their methoxylated precursors. The choice of demethylation method is crucial and depends on factors such as the desired regioselectivity, the stability of the starting material, and the desired scale of the reaction.
Chemical Demethylation Methods
Several reagents are commonly employed for the demethylation of PMFs, primarily falling into the categories of Lewis acids and strong protic acids. This section details the application of Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃), and Hydrobromic Acid (HBr).
Boron Tribromide (BBr₃) Demethylation
Boron tribromide is a powerful and versatile Lewis acid for cleaving aryl methyl ethers. It is particularly effective for the demethylation of PMFs, often providing high yields. However, it is a hazardous reagent that must be handled with care in a fume hood.
Mechanism of Action: The boron atom in BBr₃ acts as a strong Lewis acid, coordinating to the oxygen atom of the methoxy group. This coordination weakens the carbon-oxygen bond, facilitating nucleophilic attack by a bromide ion, leading to the cleavage of the methyl group.
Regioselectivity: BBr₃ can be non-selective, cleaving multiple methoxy groups, especially with prolonged reaction times or excess reagent. However, some degree of regioselectivity can be achieved by controlling the reaction temperature and stoichiometry of the reagent. The 5-methoxy group is often preferentially cleaved due to chelation with the adjacent carbonyl group at C4.
Experimental Protocol: Demethylation of Nobiletin (B1679382) using BBr₃
This protocol describes the synthesis of 5-demethylnobiletin from nobiletin.
Materials:
-
Nobiletin
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve nobiletin (1.0 g, 2.48 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (5.0 mL, 5.0 mmol, 2.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 5-demethylnobiletin.
Aluminum Chloride (AlCl₃) Demethylation
Aluminum chloride is another Lewis acid commonly used for demethylation. It is generally considered a milder reagent than BBr₃ and can offer better regioselectivity, particularly for the 5-methoxy group.
Mechanism of Action: Similar to BBr₃, AlCl₃ coordinates with the oxygen of the methoxy group, facilitating its cleavage. The presence of a carbonyl group at C4 can lead to the formation of a chelate with AlCl₃, enhancing the selectivity for the demethylation of the 5-methoxy group.
Regioselectivity: AlCl₃ exhibits a higher degree of regioselectivity for the 5-methoxy group in flavonoids compared to BBr₃. This is attributed to the formation of a stable six-membered ring chelate between AlCl₃, the carbonyl oxygen at C4, and the oxygen of the 5-methoxy group.
Experimental Protocol: Selective Demethylation of a Polymethoxyflavone using AlCl₃
This protocol provides a general method for the selective demethylation of the 5-methoxy group.
Materials:
-
Polymethoxyflavone (e.g., Tangeretin)
-
Acetonitrile (B52724), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Dilute hydrochloric acid (e.g., 5% HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of the polymethoxyflavone (1.0 g) in anhydrous acetonitrile (20 mL), add anhydrous aluminum chloride (3-5 equivalents) in portions at room temperature.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography.
Hydrobromic Acid (HBr) Demethylation
Hydrobromic acid is a strong protic acid that can effectively cleave ether bonds. It is a less expensive reagent than BBr₃ but often requires harsher reaction conditions, such as high temperatures.
Mechanism of Action: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 reaction.
Regioselectivity: HBr is generally a non-selective demethylating agent, and controlling the reaction to achieve selective monodemethylation can be challenging. It is often used for complete demethylation of all methoxy groups.
Experimental Protocol: Demethylation of a Polymethoxyflavone using HBr
This protocol outlines a general procedure for demethylation using HBr.
Materials:
-
Polymethoxyflavone
-
Hydrobromic acid (48% aqueous solution)
-
Acetic acid (optional, as a co-solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Place the polymethoxyflavone (1.0 g) in a round-bottom flask.
-
Add a solution of 48% aqueous HBr (10-20 mL). Acetic acid can be added as a co-solvent if the starting material has low solubility in aqueous HBr.
-
Heat the mixture to reflux (typically 100-120 °C) for several hours to overnight. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Comparative Data of Demethylation Methods
The choice of demethylation reagent significantly impacts the yield and regioselectivity of the reaction. The following table summarizes typical yields for the demethylation of common PMFs using different methods.
| Polymethoxyflavone | Demethylation Reagent | Product | Typical Yield (%) | Reference |
| Nobiletin | BBr₃ | 5-Demethylnobiletin | 70-85% | [1] |
| Tangeretin | AlCl₃ | 5-Demethyltangeretin | 60-75% | [1] |
| Hexamethoxyflavone | HBr | Fully Demethylated Product | >90% | [2] |
| Nobiletin | AlCl₃/NaI | 5-Demethylnobiletin | ~63% | [3] |
Note: Yields are highly dependent on specific reaction conditions and the scale of the reaction. The provided data is for comparative purposes.
Visualizing Demethylation Processes
Chemical Transformation
The following diagram illustrates the general chemical transformation of a polymethoxyflavone to a hydroxylated polymethoxyflavone.
Caption: General demethylation of a polymethoxyflavone.
Experimental Workflow
This diagram outlines a typical experimental workflow for a chemical demethylation reaction.
Caption: A typical demethylation experimental workflow.
Decision Tree for Method Selection
The selection of an appropriate demethylation method is a critical step. This decision tree provides a logical guide for choosing a suitable reagent based on the desired outcome.
Caption: Decision tree for selecting a demethylation method.
Alternative Methods: Enzymatic and Microbial Demethylation
Beyond chemical synthesis, biological methods offer promising alternatives for the regioselective demethylation of PMFs.
-
Enzymatic Demethylation: Specific enzymes, such as O-methyltransferases, can be engineered to selectively remove methyl groups from particular positions on the flavonoid scaffold.[4] This approach offers high specificity and mild reaction conditions.
-
Microbial Demethylation: Certain microorganisms, particularly those found in the human gut, have been shown to metabolize PMFs through demethylation.[5][6] For instance, Blautia sp. MRG-PMF1 has demonstrated regioselectivity in demethylating PMFs, generally following the order C-7 > C-4' ≈ C-3' > C-5 > C-3.[5][6] These methods are environmentally friendly but may require specialized fermentation and purification techniques.
Conclusion
The production of hydroxylated polymethoxyflavones through demethylation is a valuable strategy for enhancing their therapeutic potential. The choice of method, whether chemical or biological, should be carefully considered based on the desired regioselectivity, yield, and scalability. The protocols and comparative data provided in these application notes serve as a guide for researchers to design and execute effective demethylation strategies in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylated polymethoxyflavones and methylated flavonoids in sweet orange (Citrus sinensis) peel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol is a polymethoxylated flavonol, a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups and a hydroxyl group at the 3-position of the C ring. While specific research on this particular flavonol is limited, related polymethoxylated flavonoids (PMFs) found in various plant species, notably in the peels of citrus fruits and potentially in species of the Vernonia genus, have garnered significant scientific interest for their potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] The substitution pattern of hydroxyl and methoxy groups on the flavonoid backbone plays a crucial role in the biological activity of these compounds.[1]
These application notes provide a detailed framework for the isolation and purification of this compound from plant extracts. The protocols described are based on established methodologies for the separation of structurally similar flavonoids and can be adapted and optimized for the target compound.[3][4]
Data Presentation
The following tables summarize quantitative data for the isolation and biological activity of structurally related polymethoxyflavones, offering a benchmark for potential yields, purity, and bioactivity.
Table 1: Summary of Purification Yields and Purity of Structurally Related Polymethoxyflavones from Plant Extracts
| Compound Name | Plant Source | Extraction Method | Purification Method | Yield (mg from crude extract) | Purity (%) | Reference |
| Nobiletin | Tangerine peel | Methanol (B129727) extraction | HSCCC | 26 (from 150 mg) | 98.6 | [4] |
| 3,5,6,7,8,3',4'-Heptamethoxyflavone | Tangerine peel | Methanol extraction | HSCCC | 6 (from 150 mg) | 95.9 | [4] |
| Tangeretin | Tangerine peel | Methanol extraction | HSCCC | 35 (from 150 mg) | 99.8 | [4] |
| 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone | Tangerine peel | Methanol extraction | HSCCC | 11 (from 150 mg) | 96.8 | [4] |
Table 2: Comparative in vitro Anticancer Activity (IC50) of a Structurally Related Tetramethoxyflavone Analog
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG (Glioblastoma) | Not specified, but showed reduced cell viability | [1] |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | T98G (Glioblastoma) | Not specified, but showed reduced cell viability | [1] |
Table 3: In vitro Anti-inflammatory Activity of a Structurally Related Tetramethoxy Hydroxyflavone
| Compound Name | Cell Line | Inflammatory Stimulus | Inhibitory Effect | Reference |
| 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (p7F) | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of NO, PGE2, and TNF-α production | [5] |
Experimental Protocols
The following protocols are generalized methodologies for the extraction and purification of polymethoxylated flavonols from plant material. Optimization of these protocols for the specific target compound and plant matrix is recommended.
Protocol 1: Extraction of Flavonoids from Plant Material
This protocol outlines the initial solvent extraction of flavonoids from dried and powdered plant material, such as citrus peels or leaves and stems of Vernonia species.
Materials:
-
Dried and powdered plant material
-
Methanol, analytical grade
-
Shaker or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Suspend the plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture on a shaker at room temperature for 24 hours or extract using sonication for 1 hour.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Store the crude extract at 4°C in a desiccated environment until further purification.
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This protocol describes the initial fractionation of the crude extract using silica gel column chromatography to separate compounds based on polarity. As a flavonol, this compound is expected to be more polar than its flavone (B191248) analogue, which may require a more polar eluent system.
Materials:
-
Crude methanolic extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate (B1210297), and methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-adsorbed silica gel onto the top of the prepared column.
-
Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).
-
Further increase the polarity by using a gradient of methanol in ethyl acetate if necessary to elute the more polar flavonols.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under a UV lamp at 254 nm and 366 nm.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
Evaporate the solvent from the combined fractions to obtain a partially purified fraction.
Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is a highly effective technique.
Materials:
-
Partially purified fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 mm x 20 mm, 5 µm particle size)
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid or acetic acid (optional, for improving peak shape)
Procedure:
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column.
-
A common mobile phase for separating flavonoids is a gradient of acetonitrile and water, both containing 0.1% formic acid. An example of a gradient program is:
-
0-5 min: 20% Acetonitrile
-
5-30 min: Linear gradient from 20% to 80% Acetonitrile
-
30-35 min: 80% Acetonitrile
-
35-40 min: Linear gradient from 80% to 20% Acetonitrile
-
40-45 min: 20% Acetonitrile
-
-
Set the flow rate (e.g., 10 mL/min) and the detection wavelength (e.g., 254 nm and 340 nm).
-
Inject the sample and run the purification program.
-
Collect the fractions corresponding to the peak of the target compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
-
Assess the purity of the final compound using analytical HPLC.
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mandatory Visualization
Caption: General workflow for the isolation and purification of this compound.
Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC Quantification of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in Citrus Peel
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, a hydroxylated polymethoxyflavone (PMF), in citrus peel extracts using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
Polymethoxyflavones (PMFs) are a class of bioactive compounds found almost exclusively in the peels of citrus fruits[1]. Hydroxylated PMFs, such as this compound, have garnered significant scientific interest due to their potent anti-inflammatory and anti-cancer activities, which can be greater than their non-hydroxylated counterparts[2]. The accurate and reliable quantification of these compounds is essential for the quality control of citrus-derived products, pharmacological studies, and the development of new nutraceuticals and pharmaceuticals[1][2].
This application note outlines a comprehensive protocol for the extraction and subsequent quantification of this compound from citrus peel samples using reverse-phase HPLC.
Quantitative Data of Polymethoxyflavones in Citrus Peels
The concentration of PMFs can vary significantly depending on the citrus species and cultivar[1][3]. While specific quantitative data for this compound is not extensively reported across all citrus varieties, the following table provides representative concentrations of other major PMFs found in citrus peels to offer a comparative context.
| Citrus Cultivar | Flavonoid | Concentration (mg/g of dry peel) | Reference |
| Grapefruit | Hesperidin | 28.51 | [4] |
| Grapefruit | Nobiletin | 9.92 | [4] |
| Orange | Hesperidin | 24.96 | [4] |
| Orange | Nobiletin | 7.31 | [4] |
| Ortanique | Total PMFs | 34.39 | [5] |
| Tangerine | Total PMFs | 28.39 | [5] |
| Mexican Sweet Orange | Total PMFs | 21.63 | [5] |
Experimental Protocols
This section details the complete workflow, from sample preparation to HPLC analysis, for the quantification of this compound.
-
Drying and Grinding:
-
Wash fresh citrus peels with deionized water to remove any surface contaminants.
-
Dry the peels at 40°C for 48 hours in a ventilated oven until a constant weight is achieved[6].
-
Grind the dried peels into a fine powder (approximately 40-mesh) using a laboratory mill. Store the powder in an airtight container, protected from light, at -20°C until extraction.
-
-
Solvent Extraction:
-
Accurately weigh approximately 1.0 g of the dried citrus peel powder into a conical flask.
-
Add 25 mL of methanol (B129727) (HPLC grade) to the flask[5][7].
-
Perform extraction using an ultrasonic bath for 60 minutes at room temperature[6][8].
-
After sonication, centrifuge the mixture at 8,000 g for 15 minutes[6].
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis[9].
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following conditions are optimized for the separation and quantification of polymethoxyflavones.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][10] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile[6][10] |
| Gradient Elution | 0-5 min: 15% B5-15 min: 15% to 30% B15-25 min: 30% to 40% B25-35 min: 40% to 55% B35-40 min: 55% to 60% B40-45 min: 60% to 15% B (return to initial)[6] |
| Flow Rate | 0.7 - 1.0 mL/min[6][11] |
| Column Temperature | 25°C[11] |
| Detection Wavelength | 330 - 340 nm[4][11] |
| Injection Volume | 10 - 20 µL[4][11] |
-
Stock Solution: Prepare a stock solution of this compound reference standard (purity >98%) at a concentration of 1 mg/mL in methanol[11].
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL[11]. These will be used to construct the calibration curve.
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assessed by plotting the peak area against the concentration of the working standards. A correlation coefficient (R²) > 0.999 is desirable[10].
-
Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the standard. Recovery rates between 97% and 105% are generally considered acceptable[12].
-
Precision: Evaluated by analyzing replicate injections of the same sample on the same day (intraday) and on different days (interday). The relative standard deviation (RSD) should typically be less than 2%[10].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ[13].
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in citrus peel.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Citrus Peel Flavonoid Extracts: Health-Beneficial Bioactivities and Regulation of Intestinal Microecology in vitro [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Application Note: LC-MS/MS Analysis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol is a polymethoxyflavone (PMF), a class of flavonoids found in citrus peels that has garnered interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Understanding the metabolic fate of this compound is crucial for preclinical drug development and for translating findings from animal models to humans.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of flavonoids and their metabolites in biological matrices due to its high sensitivity and selectivity.[3][4] This document provides detailed protocols for the analysis of this compound and its putative metabolites using LC-MS/MS.
Predicted Metabolic Pathways
The primary metabolic pathways for polymethoxyflavones involve Phase I reactions, such as O-demethylation and hydroxylation, and Phase II conjugation reactions, including glucuronidation and sulfation.[1] Based on the metabolism of structurally similar PMFs, the predicted metabolic pathways for this compound are illustrated below. The primary reactions are expected to be O-demethylation at one of the methoxy (B1213986) positions and conjugation at the hydroxyl group.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Sample Preparation (from Plasma)
A solid-phase extraction (SPE) method is recommended for the extraction of the parent compound and its metabolites from plasma.[5]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[5]
-
Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard solution.[5] Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[7]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[3]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 5 µL.
Gradient Elution Program (Example):
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)[4]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: To be optimized for the specific instrument.
Quantitative Data
The following table summarizes the predicted MRM transitions for this compound and its putative metabolites. These values are calculated based on the chemical structure and common fragmentation patterns of flavonoids and should be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 391.1 | [M+H-CH3]+, [M+H-CO]+ | Positive |
| O-Demethylated Metabolite | 377.1 | [M+H-CH3]+, [M+H-CO]+ | Positive |
| Hydroxylated Metabolite | 407.1 | [M+H-CH3]+, [M+H-H2O]+ | Positive |
| Glucuronide Conjugate | 567.1 | 391.1 | Negative |
| Sulfate Conjugate | 471.0 | 391.1 | Negative |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organomation.com [organomation.com]
- 7. Frontiers | Integrated metabolomic and transcriptomic analyses reveal temporal dynamics of secondary metabolite accumulation in Cibotium barometz rhizome [frontiersin.org]
Application Notes and Protocols for In Vitro Cell Viability Assays: 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro cell viability assays, specifically the MTT and SRB assays, for evaluating the cytotoxic potential of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol.
Introduction
This compound is a polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups.[1] PMFs are of significant interest in drug discovery due to their diverse pharmacological activities, including potential anticancer properties.[1][2] The evaluation of the cytotoxic effects of this compound on various cell lines is a crucial first step in its preclinical assessment. The MTT and SRB assays are two widely used colorimetric methods for determining cell viability and cytotoxicity.
Data Presentation
A thorough review of the scientific literature indicates a notable absence of direct experimental data on the cytotoxic effects of this compound.[3] Therefore, specific IC50 values for this compound are not available. However, to provide a valuable comparative context for researchers, the following table summarizes the cytotoxic activity of structurally similar polymethoxyflavones against various cancer cell lines.
Table 1: Cytotoxic Activity of Structurally Similar Polymethoxyflavones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5-hydroxy-3',4',6,7-tetramethoxyflavone | U87MG (Glioblastoma) | Trypan Blue | Data not explicitly provided, but showed dose-dependent reduction in cell viability. | [4] |
| 5-hydroxy-3',4',6,7-tetramethoxyflavone | T98G (Glioblastoma) | Trypan Blue | Data not explicitly provided, but showed dose-dependent reduction in cell viability. | [4] |
| Tangeretin | PC-3 (Prostate Cancer) | Not Specified | 15.2 | [1] |
| Nobiletin | PC-3 (Prostate Cancer) | Not Specified | 25.8 | [1] |
| 5,7,3',4'-Tetramethoxyflavone | NCI-60 Cell Lines | MTT | 28 (average GI50) | [5] |
Note: The data presented are from studies on structurally similar PMFs and should be considered as a reference for experimental design when investigating this compound.[6] It is crucial to empirically determine the IC50 for any specific cell line and experimental conditions.[7]
Experimental Protocols
Detailed methodologies for the MTT and SRB assays are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
Adherent or suspension cells
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium.[4] Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[4] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[4]
Considerations for Flavonoids: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to include a cell-free control to assess any direct reduction of MTT by the compound.[5]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Materials:
-
This compound
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Complete cell culture medium
-
Adherent cells
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflows and principles of the described assays.
References
Application Notes: Investigating Apoptosis Induction by 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
Introduction
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol is a member of the flavonoid family, a class of polyphenolic compounds with recognized potential in modulating cellular pathways, including apoptosis.[1] Dysregulation of apoptosis is a hallmark of cancer, making the induction of this process a critical goal for many anticancer therapies.[2] While direct extensive research on this compound is emerging, studies on structurally similar polymethoxyflavones (PMFs) suggest its potential as a pro-apoptotic agent.[3][4] These application notes provide a framework for researchers to investigate the apoptosis-inducing effects of this compound in cancer cell lines.
The methodologies described herein cover the assessment of key apoptotic markers, including the externalization of phosphatidylserine (B164497) (PS), activation of executioner caspases, and cleavage of downstream substrates. By following these protocols, researchers can elucidate the mechanistic details of how this compound may exert its therapeutic effects.
Expected Quantitative Data
The following tables present hypothetical, yet representative, quantitative data based on studies of structurally related flavonoids. These serve as a guide for expected outcomes when treating cancer cells with this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells (Annexin V/PI Staining)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 95.7 ± 0.8 |
| 10 | 8.7 ± 1.2 | 3.2 ± 0.6 | 88.1 ± 1.5 |
| 25 | 19.4 ± 2.1 | 7.5 ± 1.1 | 73.1 ± 2.8 |
| 50 | 35.2 ± 3.5 | 15.8 ± 2.0 | 49.0 ± 4.1 |
| 100 | 48.6 ± 4.2 | 25.3 ± 2.7 | 26.1 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity in Cancer Cells Treated with this compound
| Treatment Concentration (µM) | Fold Change in Caspase-3/7 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 10 | 2.3 ± 0.4 |
| 25 | 4.8 ± 0.7 |
| 50 | 8.1 ± 1.2 |
| 100 | 12.5 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Densitometry Analysis of Apoptosis-Related Proteins
| Treatment Concentration (µM) | Relative Expression of Cleaved PARP (Normalized to β-actin) | Relative Bax/Bcl-2 Ratio |
| 0 (Control) | 1.0 | 1.0 |
| 25 | 3.2 ± 0.5 | 2.8 ± 0.4 |
| 50 | 6.7 ± 0.9 | 5.5 ± 0.7 |
| 100 | 11.4 ± 1.5 | 9.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.[5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Treated and untreated cell cultures
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cancer cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes, discard the supernatant, and wash the cells twice with ice-cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[2]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2]
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and -7, which are activated during apoptosis.[7]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Cell lysis buffer
-
White-walled 96-well plates
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[8]
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[8]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[8]
-
Measurement: Measure the luminescence of each sample using a luminometer.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and cleaved PARP.[9][10]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control like β-actin.
Visualizations
Caption: Putative intrinsic apoptosis pathway modulated by the compound.
Caption: Workflow for assessing apoptosis induced by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Probing the NF-κB Pathway: Western Blot Analysis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol's Modulatory Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Flavonoids, a class of natural compounds, have garnered significant attention for their potential to modulate inflammatory processes. This document provides detailed application notes and protocols for the Western blot analysis of the modulatory effects of a specific flavonoid, 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, on the NF-κB signaling cascade.
In the canonical NF-κB pathway, the transcription factor, typically a heterodimer of p65 (RelA) and p50, is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins, most notably IκBα.[1] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[2][3] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[2][4] The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, facilitating its translocation to the nucleus where it initiates the transcription of pro-inflammatory genes.[1]
Due to the absence of direct quantitative Western blot data for this compound in the available scientific literature, this document will utilize data from a structurally analogous compound, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, as a predictive model for its effects. It is hypothesized that this compound will exhibit similar inhibitory effects on the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby impeding the nuclear translocation of p65.[5]
Data Presentation: Expected Effects on NF-κB Pathway Proteins
The following table summarizes the anticipated quantitative effects of this compound on key proteins in the NF-κB signaling pathway, based on findings for structurally similar flavonoids. The data is presented as a relative change in protein levels or phosphorylation status as would be determined by densitometric analysis of Western blot results.
| Cell/Tissue Type | Stimulus | Treatment | Protein Target | Expected Effect on Protein Levels/Activity |
| RAW 264.7 Murine Macrophages | LPS | This compound | Phospho-IκBα (p-IκBα) | Dose-dependent decrease |
| RAW 264.7 Murine Macrophages | LPS | This compound | Total IκBα | Inhibition of degradation, levels remain stable |
| RAW 264.7 Murine Macrophages | LPS | This compound | Nuclear p65 | Dose-dependent decrease |
| RAW 264.7 Murine Macrophages | LPS | This compound | Phospho-p65 (p-p65) | Dose-dependent decrease |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
Application Note: Formulation of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol for Enhanced Bioavailability in Animal Studies
Introduction
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, also known as Eupalitin, is an O-methylated flavonol that has garnered research interest for its potential therapeutic properties, including cancer chemopreventive activities.[1] However, like many flavonoids, its progression into preclinical and clinical studies is hampered by poor aqueous solubility, which often leads to low oral bioavailability.[1][2][3][4][5][6] To effectively evaluate its efficacy and safety in animal models, a robust formulation strategy is required to enhance its solubility and systemic absorption.[7] This application note details a nanoemulsion-based formulation approach designed to improve the oral bioavailability of Eupalitin for in vivo animal research.
Challenges in Formulation
The primary challenge in developing a formulation for Eupalitin is its hydrophobic nature. It is reported to be insoluble in water, which significantly limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[1] Standard aqueous vehicles are therefore unsuitable for achieving therapeutically relevant concentrations in systemic circulation. To overcome this, advanced formulation techniques are necessary.[3][8][9][10] Lipid-based systems, such as nanoemulsions, are a proven strategy for enhancing the oral bioavailability of poorly soluble compounds (BCS Class II/IV).[2][7][11] Nanoemulsions increase the surface area for absorption, improve solubilization in the gut, and can bypass first-pass metabolism, leading to higher systemic exposure.[11][12]
Physicochemical Properties of Eupalitin
A summary of the key physicochemical properties of Eupalitin is crucial for formulation design.
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one | [13] |
| Synonyms | Eupalitin, Betuletol | [1][13] |
| CAS Number | 29536-41-2 | [1][13] |
| Molecular Formula | C₁₇H₁₄O₇ | [1][13] |
| Molecular Weight | 330.29 g/mol | [1][13] |
| Appearance | Yellowish powder | [1] |
| Solubility | Insoluble in water; Soluble in methanol | [1] |
Protocol 1: Preparation of Eupalitin Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using the high-energy ultrasonic emulsification method.[12][14][15] This technique is effective for producing small, uniform droplets suitable for oral administration.[12][16]
1.1 Materials & Equipment
-
Active Pharmaceutical Ingredient (API): this compound (Eupalitin)
-
Oil Phase: Medium-chain triglycerides (MCT oil, e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase: Ultrapure water
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Equipment:
-
Analytical balance
-
Magnetic stirrer with heating plate
-
Probe sonicator (Ultrasonic homogenizer)
-
Beakers and graduated cylinders
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Zeta potential analyzer
-
1.2 Formulation Composition
The following table provides a starting formulation composition. Optimization may be required based on experimental results.
| Component | Role | Concentration (% w/w) |
| Eupalitin | API | 1.0 |
| MCT Oil | Oil Phase | 10.0 |
| Polysorbate 80 | Surfactant | 15.0 |
| Transcutol® HP | Co-surfactant | 5.0 |
| Ultrapure Water | Aqueous Phase | 69.0 |
| Total | 100.0 |
1.3 Step-by-Step Procedure
-
Preparation of the Oil Phase:
-
Weigh the required amount of MCT oil into a glass beaker.
-
Add the specified amount of Eupalitin powder to the MCT oil.
-
Gently heat the mixture to 40-50°C on a magnetic stirrer to facilitate the dissolution of the Eupalitin in the oil. Stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the required amounts of ultrapure water, Polysorbate 80, and Transcutol® HP.
-
Stir the mixture at room temperature until all components are fully dissolved and the solution is clear.
-
-
Formation of the Coarse Emulsion:
-
While stirring the aqueous phase, slowly add the oil phase drop by drop.
-
Continue stirring the mixture for 15-20 minutes to form a coarse pre-emulsion.
-
-
High-Energy Homogenization:
-
Place the beaker containing the coarse emulsion in an ice bath to prevent overheating during sonication.
-
Immerse the probe of the sonicator into the emulsion.
-
Apply high-energy sonication. A typical starting point is 60-70% amplitude for 5-10 minutes (in pulsed mode, e.g., 10 seconds on, 5 seconds off, to minimize heat buildup).
-
The endpoint is typically reached when the emulsion appears translucent or bluish-white, indicating the formation of nano-sized droplets.
-
-
Equilibration:
-
Allow the nanoemulsion to sit at room temperature for at least 30 minutes to equilibrate.
-
Protocol 2: Characterization of the Nanoemulsion
2.1 Droplet Size and Polydispersity Index (PDI) Analysis
-
Objective: To determine the average droplet size and the uniformity of the droplet size distribution.
-
Method:
-
Dilute a small aliquot of the nanoemulsion with ultrapure water to achieve a suitable scattering intensity for the DLS instrument.
-
Measure the particle size and PDI using a DLS instrument at 25°C.
-
Acceptance Criteria: A mean droplet size of <200 nm and a PDI of <0.3 are generally considered acceptable for oral delivery systems.
-
2.2 Zeta Potential Analysis
-
Objective: To assess the surface charge of the droplets, which indicates the physical stability of the nanoemulsion.
-
Method:
-
Dilute the sample appropriately with ultrapure water.
-
Measure the zeta potential using a suitable analyzer.
-
Acceptance Criteria: A zeta potential value of ±30 mV or greater suggests good physical stability due to electrostatic repulsion between droplets.
-
2.3 Stability Assessment
-
Objective: To ensure the formulation remains stable under storage conditions.
-
Method:
-
Store aliquots of the nanoemulsion at different conditions (e.g., 4°C and 25°C).
-
Monitor for any signs of physical instability such as creaming, phase separation, or significant changes in droplet size and PDI over a period of several weeks.
-
Expected Characterization Data (Example)
| Parameter | Expected Value |
| Mean Droplet Size (Z-average) | 100 - 150 nm |
| Polydispersity Index (PDI) | 0.1 - 0.25 |
| Zeta Potential | -25 to -40 mV |
| Appearance | Translucent to milky-white liquid |
| Stability (4°C, 4 weeks) | No phase separation |
Protocol 3: Animal Dosing
3.1 Preparation for Dosing
-
Prior to dosing, visually inspect the nanoemulsion for any signs of instability.
-
Gently swirl the formulation to ensure homogeneity.
-
Calculate the required volume to be administered to each animal based on their body weight and the target dose (mg/kg).
3.2 Administration
-
Route: Oral gavage is the most common and precise method for administering liquid formulations to rodents.
-
Procedure:
-
Use an appropriately sized gavage needle for the animal species (e.g., 20-gauge for mice, 18-gauge for rats).
-
Carefully draw the calculated volume of the Eupalitin nanoemulsion into a syringe.
-
Gently restrain the animal and administer the formulation directly into the stomach.
-
Observe the animal for a short period post-administration to ensure no adverse effects.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for nanoemulsion formulation and in vivo testing.
Potential Signaling Pathway
Many flavonoids are known to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which is a key cellular defense mechanism against oxidative stress.[17][18][19]
Caption: Potential activation of the Nrf2-ARE pathway by Eupalitin.
References
- 1. Eupalitin | CAS:29536-41-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eupalitin - Wikipedia [en.wikipedia.org]
- 14. A comprehensive review on applications, preparation & characterization of nanoemulsion - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. mdpi.com [mdpi.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 19. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Analytical Techniques for Polymethoxyflavone Characterization: An Application Note on LC-NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethoxyflavones (PMFs) are a unique class of flavonoids found predominantly in the peels of citrus fruits.[1] These bioactive compounds, characterized by the presence of multiple methoxy (B1213986) groups on the flavonoid backbone, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The structural diversity and isomeric nature of PMFs present a significant analytical challenge, requiring sophisticated techniques for accurate identification and quantification.
This application note details the use of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy as a powerful and indispensable tool for the comprehensive characterization of PMFs. The direct coupling of HPLC with NMR allows for the seamless separation of complex PMF mixtures and subsequent unambiguous structural elucidation of individual components, including isomers that are often difficult to distinguish by mass spectrometry alone.
Principle of LC-NMR for PMF Characterization
LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. In this hyphenated technique, the eluent from the HPLC column is directed through a specialized NMR flow-cell, allowing for the acquisition of NMR spectra of the separated analytes in real-time or in a stopped-flow mode. This approach is particularly advantageous for the analysis of complex natural product extracts, such as those derived from citrus peels, where numerous structurally similar PMFs coexist.
The primary modes of LC-NMR operation applicable to PMF analysis are:
-
On-Flow LC-NMR: In this mode, NMR spectra are continuously acquired as the chromatographic peaks elute through the NMR probe. It is a rapid screening method but offers lower sensitivity due to the limited acquisition time for each peak.
-
Stop-Flow LC-NMR: When a peak of interest is detected by a UV or other detector, the HPLC flow is temporarily stopped, trapping the analyte within the NMR flow-cell.[2][3] This allows for extended signal averaging and the acquisition of more sensitive 1D and 2D NMR spectra, which are crucial for detailed structural elucidation of PMFs.[2]
-
LC-SPE-NMR: This off-line or at-line technique involves trapping the separated peaks onto solid-phase extraction (SPE) cartridges. The trapped analytes can then be eluted with a deuterated solvent and analyzed by NMR. This method offers the highest sensitivity and avoids the challenges of solvent suppression in on-flow and stop-flow experiments.[2][4]
Experimental Protocols
Sample Preparation: Extraction of PMFs from Citrus Peel
A robust extraction method is critical for the comprehensive analysis of PMFs. The following protocol is a general guideline for the extraction of PMFs from dried citrus peel powder.
Materials:
-
Dried and powdered citrus peel
-
Ethanol (B145695) (95%)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh 10 g of dried citrus peel powder into a flask.
-
Add 100 mL of hexane and extract using an ultrasonic bath for 30 minutes to remove non-polar lipids.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and discard the hexane supernatant.
-
Air-dry the pellet to remove residual hexane.
-
Add 100 mL of 95% ethanol to the pellet and perform ultrasonic-assisted extraction for 60 minutes.[1]
-
Centrifuge the ethanolic extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-NMR analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
LC-Stop-Flow-NMR Analysis of PMF Extract
This protocol outlines the conditions for the separation and identification of major PMFs using a stop-flow LC-NMR system.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
LC-NMR interface
-
NMR spectrometer (≥ 500 MHz) equipped with a flow-probe
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: A typical gradient could be: 0-5 min, 40% A; 5-30 min, 40-70% A; 30-35 min, 70-100% A; 35-40 min, 100% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 330 nm
-
Injection Volume: 20 µL
Stop-Flow NMR Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared PMF extract.
-
Monitor the chromatogram from the UV detector.
-
When a target peak reaches the apex, trigger the stop-flow command. This halts the mobile phase flow, trapping the analyte in the NMR flow-cell.
-
Acquire a 1D ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural elucidation. This may require longer acquisition times.
-
After NMR data acquisition, resume the HPLC flow to elute the trapped analyte and continue the chromatographic run.
-
Repeat steps 4-7 for other peaks of interest.
Data Presentation
Quantitative Analysis of Major Polymethoxyflavones
While LC-NMR is primarily a qualitative technique for structural elucidation, quantitative information can be obtained using quantitative NMR (qNMR) techniques. However, for routine quantification, HPLC-UV and LC-MS are more commonly employed. The following tables summarize representative quantitative data for major PMFs in different citrus peel extracts, determined by HPLC and LC-MS. This data provides a benchmark for the expected concentration ranges of these compounds.
Table 1: Quantitative Analysis of Polymethoxyflavones in Various Citrus Peel Extracts by HPLC-UV
| Citrus Variety | Nobiletin (µg/g) | Tangeretin (µg/g) | Sinensetin (µg/g) | Reference |
| Citrus reticulata 'Kinokuni' | 1542.1 | 897.5 | 456.3 | [1] |
| Shatangju mandarin | 3210.4 | 1890.2 | 987.6 | [1] |
| Grapefruit | 9920.0 | - | - | [5] |
| Sweet Orange | 7310.0 | - | - | [5] |
Data presented as µg of PMF per gram of dried peel.
Table 2: LC-MS Based Quantification of Nobiletin and Tangeretin in Rat Serum after Oral Administration
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Nobiletin | 235 ± 45 | 2.0 | 1230 ± 210 | [6] |
| Tangeretin | 25 ± 8 | 4.0 | 150 ± 35 | [6] |
Pharmacokinetic parameters in rats after oral administration of Si-Ni-San extract.
Mandatory Visualizations
Experimental Workflow for LC-NMR Analysis of PMFs
Caption: Workflow for LC-Stop-Flow-NMR analysis of PMFs.
Signaling Pathways Modulated by Polymethoxyflavones
Polymethoxyflavones have been shown to exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory or activatory effects of PMFs on these pathways.
NF-κB Signaling Pathway
Caption: PMF-mediated inhibition of the NF-κB pathway.
PI3K/Akt Signaling Pathway
Caption: PMF-mediated inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway
Caption: PMF-mediated modulation of the MAPK pathway.
Nrf2 Signaling Pathway
Caption: PMF-mediated activation of the Nrf2 pathway.
Conclusion
LC-NMR is a robust and versatile analytical technique that provides unparalleled structural information for the characterization of polymethoxyflavones in complex mixtures. The ability to perform on-line separation and identification, particularly in the stop-flow mode, makes it an invaluable tool for natural product researchers and drug development professionals. The detailed structural insights gained from LC-NMR, combined with quantitative data from complementary techniques like HPLC-UV and LC-MS, facilitate a comprehensive understanding of the chemical profile and biological activity of PMF-rich extracts. The continued application of advanced analytical methods such as LC-NMR will undoubtedly accelerate the discovery and development of new therapeutic agents from natural sources.
References
- 1. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]
- 2. LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. Simultaneous quantification of paeoniflorin, nobiletin, tangeretin, liquiritigenin, isoliquiritigenin, liquiritin and formononetin from Si-Ni-San extract in rat plasma and tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol is a member of the flavonoid family, a class of polyphenolic compounds with recognized potential in cancer therapy. Flavonoids are known to exert a wide range of anticancer effects, including the induction of apoptosis, suppression of cancer cell proliferation, and cell cycle arrest.[1] This document provides detailed protocols for investigating the effects of this compound on the cell cycle of cancer cells. It should be noted that direct experimental data on this specific flavonoid is limited. Therefore, the anticipated outcomes and mechanistic insights are based on studies of structurally related polymethoxyflavones (PMFs).[2][3]
Data Presentation: Anticipated Effects of Structurally Related Flavonoids on Cancer Cell Lines
The following tables summarize the observed effects of polymethoxyflavones structurally similar to this compound on various cancer cell lines. This data is provided to offer a comparative context for designing and interpreting experiments with the target compound.
Table 1: Cytotoxic Activity of Structurally Related Polymethoxyflavones
| Flavonoid Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| 5,6,7,4'-Tetramethoxyflavone | HeLa (Cervical Cancer) | MTT | ~28 | 72 |
| 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) | U87MG (Glioblastoma) | Trypan Blue | Not specified | 48 |
| 5-hydroxy-3',4',6,7-tetramethoxyflavone | T98G (Glioblastoma) | Trypan Blue | Not specified | 48 |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone | HT29 (Colon Cancer) | Not specified | Not specified | Not specified |
Note: IC50 values can vary significantly based on the assay method and experimental conditions.
Table 2: Effects of Structurally Related Polymethoxyflavones on Cell Cycle Distribution
| Flavonoid Compound | Cancer Cell Line | Effect on Cell Cycle |
| 5-hydroxy-3',4',6,7-tetramethoxyflavone | U87MG, T98G (Glioblastoma) | G0/G1 phase arrest[4] |
| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | HT29 (Colon Cancer) | G2/M phase arrest[5] |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HT29 (Colon Cancer) | G0/G1 phase arrest[5] |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone | HT29 (Colon Cancer) | Increase in sub-G0/G1 population (apoptosis)[5] |
Experimental Protocols
Herein are detailed protocols for the assessment of cell viability, cell cycle analysis, and the investigation of related signaling pathways.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[6]
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the complete culture medium.
-
Treat the cells with various concentrations of the flavonoid for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells following treatment with the flavonoid.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[7]
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[7]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 400 µL of PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[7]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[8]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them.[7]
-
Wash the cell pellet twice with PBS.[8]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[7]
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
3. Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for investigating the effect of the flavonoid on the expression of key cell cycle regulatory proteins.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as for the cell cycle analysis.
-
Lyse the cells in ice-cold RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.[10]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing the effects of this compound on cancer cells.
Putative Signaling Pathway for Flavonoid-Induced G1 Cell Cycle Arrest
Caption: A potential signaling pathway for flavonoid-induced G1 cell cycle arrest in cancer cells.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Crystallization of Polymethoxyflavones (PMFs) in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymethoxyflavone (PMF) crystallization in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are polymethoxyflavones (PMFs) and why do they crystallize in cell culture media?
Polymethoxyflavones are a class of flavonoids, often found in citrus peels, characterized by having multiple methoxy (B1213986) groups on their flavonoid backbone.[1] This chemical structure makes them highly lipophilic (fat-soluble) and inherently hydrophobic (poorly water-soluble).[2] Cell culture media are aqueous (water-based) environments. When a concentrated stock solution of a PMF, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into the media, the solvent is rapidly diluted. This sudden shift in solvent polarity causes the poorly water-soluble PMF to exceed its solubility limit and precipitate out of the solution, forming visible crystals.[3][4][5]
Q2: Which PMFs are commonly associated with crystallization issues?
Nobiletin, Tangeretin, and Sinensetin are among the most studied PMFs and are frequently reported to have solubility challenges and a tendency to crystallize in cell culture assays, especially at higher concentrations.[4][6]
Q3: How does the final DMSO concentration affect my cells and PMF solubility?
The final concentration of DMSO in your culture media is a critical parameter.
-
Cell Viability: While most cell lines can tolerate DMSO concentrations up to 0.5%, and some robust lines up to 1%, it is widely recommended to keep the final concentration at or below 0.1% to avoid cytotoxic effects.[7][8] Primary cells are often more sensitive and may require even lower concentrations.[7] Studies have shown that DMSO concentrations of 5% or higher are clearly cytotoxic to many cell types.[9][10]
-
PMF Solubility: A higher DMSO concentration can help keep the PMF in solution. However, this must be balanced with potential solvent toxicity. The goal is to use the highest possible stock concentration to ensure the final DMSO percentage remains in the safe, non-toxic range for your specific cell line.[3]
Q4: Can the type of cell culture medium or its supplements influence PMF crystallization?
Yes, the specific formulation of your cell culture medium can impact PMF solubility.[3] Factors such as pH, salt concentration, and the presence of proteins in supplements like Fetal Bovine Serum (FBS) can affect how well the compound stays in solution.[11] For instance, proteins in serum may sometimes help stabilize hydrophobic compounds, while high concentrations of certain ions could potentially promote precipitation.[3][11]
Troubleshooting Guide: Step-by-Step Solutions
Use this guide to diagnose and resolve PMF precipitation issues during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Crystallization (Precipitate forms as you add stock to media) | Localized High Concentration: The compound is crashing out at the point of addition before it can disperse. | 1. Pre-warm the media to 37°C.[3][5] 2. Add the stock solution dropwise to the vortexing or swirling media to ensure rapid, even dispersion.[3] |
| High Final PMF Concentration: The desired concentration exceeds the PMF's solubility limit in the media. | 1. Lower the final concentration of the PMF in your experiment. 2. Determine the maximum soluble concentration by performing a kinetic solubility test (see protocol below). | |
| High Final DMSO Concentration: The final DMSO percentage is too high, paradoxically causing the compound to crash out upon dilution. | 1. Prepare a more concentrated stock solution so a smaller volume is needed, keeping the final DMSO percentage ≤ 0.1%.[3] | |
| Delayed Crystallization (Precipitate forms during incubation: 24-72h) | Temperature Fluctuation / Evaporation: Small changes in temperature or media evaporation (especially in outer wells of a plate, the "edge effect") can increase the compound concentration, leading to precipitation.[12] | 1. Maintain a stable 37°C incubation temperature. 2. Mitigate the "edge effect" in 96-well plates by filling the outer wells with sterile PBS or media without cells and using the inner wells for your experiment.[12] |
| pH Shift in Medium: Cellular metabolism can gradually alter the pH of the medium, which may reduce PMF solubility.[3][11] | 1. Use a medium buffered with HEPES for more stable pH control.[3] 2. Ensure proper CO₂ levels are maintained in the incubator. | |
| Compound Instability: The PMF may be degrading or aggregating over long incubation periods at 37°C. | 1. Refresh the media with freshly prepared PMF solution for long-term experiments (e.g., every 24-48 hours). |
Logical Flow for Troubleshooting
This diagram outlines the decision-making process when encountering PMF precipitation.
References
- 1. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
Welcome to the technical support center for the optimal extraction of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and maximizing the yield of this valuable flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound are exposure to high temperatures, alkaline pH conditions, and light. The presence of a hydroxyl group on the B-ring can increase the susceptibility of the molecule to oxidation.
Q2: Which extraction methods are recommended to minimize degradation?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are recommended. These methods offer shorter extraction times and can be performed at lower temperatures compared to traditional methods like Soxhlet extraction, thus minimizing thermal degradation.
Q3: What is the ideal pH range for the extraction solvent?
A3: To prevent degradation, it is crucial to maintain a slightly acidic to neutral pH (around 4-6) during extraction. Alkaline conditions (pH > 7) can promote the opening of the heterocyclic C-ring of the flavonoid structure, leading to degradation. The use of solvents acidified with a small amount of a weak acid, such as formic acid, is advisable.
Q4: How can I prevent photodegradation during the extraction process?
A4: To prevent photodegradation, it is recommended to work in a dimly lit environment and use amber-colored glassware or wrap extraction vessels in aluminum foil to protect the sample from light exposure.
Q5: What are the signs of degradation in my extract?
A5: A noticeable color change in the extraction solution can be a strong indicator of degradation. Additionally, the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC or UPLC) that are not present in the reference standard is a clear sign of degradation product formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | 1. Incomplete extraction due to suboptimal parameters. 2. Degradation of the compound during extraction. 3. Inefficient solvent penetration into the plant matrix. | 1. Optimize extraction parameters such as solvent composition, temperature, and time. Refer to the optimized protocols for UAE and MAE below. 2. Implement measures to prevent degradation: use lower temperatures, maintain a slightly acidic pH, and protect from light. 3. Ensure the plant material is finely ground to increase the surface area for solvent interaction. |
| Presence of Unknown Peaks in Chromatogram | 1. Formation of degradation products due to harsh extraction conditions. 2. Co-extraction of impurities from the plant material. | 1. Employ milder extraction conditions (lower temperature, shorter duration). Use forced degradation studies on a pure standard to identify potential degradation products. 2. Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction. |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Inconsistent extraction conditions. 3. Instability of the extracted compound in the storage solvent. | 1. Standardize the source and pre-treatment of the plant material. 2. Strictly control all extraction parameters (temperature, time, solvent ratio, etc.) for each batch. 3. Store the final extract in an appropriate solvent (e.g., methanol (B129727) or ethanol) at low temperatures (-20°C or -80°C) and protected from light. Prepare fresh working solutions for analysis. |
Quantitative Data on Extraction and Degradation
While specific kinetic data for this compound is limited, the following tables provide representative data for similar flavonoids to guide optimization.
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Typical Temperature (°C) | Typical Time (min) | Relative Yield | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | 40 - 60 | 20 - 40 | Good | Lower temperature operation, suitable for thermolabile compounds. | May be less efficient than MAE for certain matrices. |
| Microwave-Assisted Extraction (MAE) | 80 - 120 | 5 - 15 | Excellent | High yield in a very short time. | Higher temperatures may cause degradation if not carefully controlled. |
| Maceration | 20 - 25 | 1440 - 4320 | Moderate | Simple setup, no specialized equipment needed. | Very time-consuming, higher solvent consumption. |
| Soxhlet Extraction | 60 - 80 | 360 - 720 | Good | Efficient for exhaustive extraction. | Prolonged exposure to heat can cause significant degradation. |
Table 2: Influence of pH on Flavonoid Stability (Illustrative)
| pH | Condition | Approximate Half-life (t½) | Degradation Rate |
| 3 | Acidic | > 24 hours | Very Low |
| 5 | Slightly Acidic | 18 - 24 hours | Low |
| 7 | Neutral | 8 - 12 hours | Moderate |
| 9 | Alkaline | < 2 hours | High |
Note: This data is generalized for hydroxylated flavonoids and the actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind the dried plant material to a fine powder (particle size < 0.5 mm).
-
Solvent Preparation: Prepare the extraction solvent, 80% ethanol (B145695) in water, and adjust the pH to 5 with 0.1% formic acid.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the prepared solvent (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Maintain the temperature at 50°C.
-
Sonicate for 30 minutes.
-
-
Post-Extraction:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Store the concentrated extract at -20°C in an amber vial.
-
Protocol 2: Optimized Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Grind the dried plant material to a fine powder (particle size < 0.5 mm).
-
Solvent Preparation: Prepare the extraction solvent, 70% methanol in water, and adjust the pH to 5 with 0.1% formic acid.
-
Extraction:
-
Place 2 g of the powdered plant material into a microwave extraction vessel.
-
Add 40 mL of the prepared solvent (solid-to-liquid ratio of 1:20 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the temperature to 90°C.
-
Set the extraction time to 10 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature before opening.
-
Filter the extract through a 0.45 µm syringe filter.
-
Collect the filtrate and store it at -20°C in an amber vial for further analysis.
-
Protocol 3: Forced Degradation Study
This protocol is designed to intentionally degrade the target compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of purified this compound in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 100°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight for 48 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Analyze all samples by a validated UPLC-MS/MS method to identify and characterize the degradation products.
-
Visualizations
Caption: Optimized workflow for the extraction of this compound.
Caption: Key factors leading to the degradation of the target flavonol.
Stability of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol at different pH and temperatures
Disclaimer: The following stability data and troubleshooting guide are based on general principles of flavonol chemistry and published data on structurally related compounds. As of December 2025, no specific stability studies have been published for 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol. The information provided here is intended as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of flavonols, including this compound, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Flavonoids are generally more stable in acidic and neutral conditions compared to alkaline environments. Elevated temperatures can accelerate degradation, particularly in alkaline solutions.
Q2: What is the expected trend for the stability of this flavonol at different pH values?
Generally, flavonols exhibit greater stability at acidic pH (around 3-5) and near-neutral pH (6-7). As the pH becomes more alkaline (pH > 8), the rate of degradation significantly increases. This is often due to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation and rearrangement reactions.
Q3: How does temperature impact the stability of this compound?
Higher temperatures provide the necessary activation energy for degradation reactions. Therefore, the stability of the flavonol is expected to decrease as the temperature increases. For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 4°C or -20°C).
Q4: Are there any visual indicators of degradation?
Degradation of flavonol solutions can sometimes be accompanied by a color change, often a yellowing or browning of the solution. However, the absence of a color change does not guarantee stability. The most reliable method for assessing stability is through analytical techniques such as HPLC-UV or LC-MS.
Troubleshooting Guide
Issue: Rapid loss of the parent compound in my experimental sample.
-
Possible Cause 1: High pH of the medium.
-
Troubleshooting Step: Measure the pH of your sample. If it is in the alkaline range (pH > 8), consider adjusting the pH to a more acidic or neutral level if your experimental design allows.
-
-
Possible Cause 2: High temperature.
-
Troubleshooting Step: Evaluate the temperature at which your experiment is being conducted and the duration of exposure. If possible, perform the experiment at a lower temperature or minimize the time the compound is exposed to elevated temperatures.
-
-
Possible Cause 3: Presence of oxidizing agents.
-
Troubleshooting Step: Ensure that all solvents and reagents are free of peroxides and other oxidizing impurities. Consider degassing solvents or adding an antioxidant if compatible with your experiment.
-
-
Possible Cause 4: Photodegradation.
-
Troubleshooting Step: Protect your samples from light by using amber vials or covering the containers with aluminum foil.
-
Issue: Inconsistent results between experimental replicates.
-
Possible Cause 1: Inconsistent pH across samples.
-
Troubleshooting Step: Prepare a master mix of your buffer or medium to ensure pH uniformity across all replicates. Verify the pH of each replicate before starting the experiment.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting Step: Use a calibrated incubator or water bath to maintain a constant temperature. Ensure that all samples are subjected to the same temperature profile.
-
-
Possible Cause 3: Differential exposure to light.
-
Troubleshooting Step: Ensure uniform protection from light for all samples throughout the experiment.
-
Hypothetical Stability Data
The following tables present hypothetical stability data for a model flavonol, illustrating the expected trends based on general knowledge of flavonoid chemistry.
Table 1: Effect of pH on the Stability of a Model Flavonol at 25°C over 24 hours.
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Percent Degradation |
| 3.0 | 100 | 98.5 | 1.5% |
| 5.0 | 100 | 97.2 | 2.8% |
| 7.0 | 100 | 92.1 | 7.9% |
| 9.0 | 100 | 65.4 | 34.6% |
| 11.0 | 100 | 21.7 | 78.3% |
Table 2: Effect of Temperature on the Stability of a Model Flavonol at pH 7.0 over 24 hours.
| Temperature (°C) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Percent Degradation |
| 4 | 100 | 99.1 | 0.9% |
| 25 | 100 | 92.1 | 7.9% |
| 37 | 100 | 85.3 | 14.7% |
| 50 | 100 | 71.8 | 28.2% |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3 and 5, phosphate (B84403) buffer for pH 7, and borate (B1201080) buffer for pH 9 and 11).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the flavonol in a suitable organic solvent (e.g., DMSO or ethanol).
-
Sample Preparation: Dilute the stock solution with each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C) in the dark.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Stop the degradation reaction by adding an equal volume of a strong acid (e.g., 1M HCl) or by immediately freezing the sample at -80°C.
-
Analysis: Analyze the concentration of the remaining flavonol using a validated HPLC-UV or LC-MS method.
Protocol 2: Determination of Temperature-Dependent Stability
-
Preparation of Buffer: Prepare a buffer at a pH where the compound shows moderate stability (e.g., pH 7 phosphate buffer).
-
Sample Preparation: Prepare identical samples by diluting the flavonol stock solution in the chosen buffer.
-
Incubation: Place the samples in incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C), ensuring they are protected from light.
-
Time-Point Analysis: At various time intervals, collect aliquots from each temperature condition.
-
Analysis: Determine the concentration of the flavonol in each aliquot using HPLC-UV or LC-MS.
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Troubleshooting decision tree for unexpected degradation.
Technical Support Center: Overcoming Assay Interference with 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing the biological activity of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, with a specific focus on its interference with the widely-used MTT cell viability assay.
Troubleshooting Guide: Inaccurate MTT Assay Results
Issue: You are observing inconsistent, unexpectedly high, or dose-unrelated cell viability readings when using the MTT assay to evaluate the effects of this compound.
Potential Cause: Flavonoids, including this compound, are known to interfere with the MTT assay. This interference can lead to a false-positive signal, suggesting higher cell viability than is accurate. The primary mechanisms of interference are:
-
Direct Reduction of MTT: As potent antioxidants, flavonoids can directly reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product in a cell-free environment.[1][2] This chemical reduction is independent of cellular metabolic activity, which is the intended measure of the MTT assay.
-
Spectral Overlap: Flavonoids typically exhibit absorbance in the UV-Vis spectrum, which could potentially overlap with the absorbance wavelength of the formazan product (around 570 nm), leading to inaccurate readings.[3]
Troubleshooting Steps:
-
Perform a Cell-Free Control: To confirm interference, incubate this compound with MTT in cell-free culture medium. A change in color indicates direct reduction of MTT by your compound.
-
Run Parallel Assays: Use an alternative cell viability assay that is less susceptible to flavonoid interference alongside your MTT assay. A discrepancy in results will highlight the extent of the interference.
-
Switch to a Recommended Alternative Assay: For reliable and accurate results, it is highly recommended to use an alternative cell viability assay. Several robust methods are available that are not based on tetrazolium salt reduction.
Frequently Asked Questions (FAQs)
Q1: Why is the MTT assay not suitable for this compound?
A1: The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt (MTT) into a purple formazan product. However, flavonoids like this compound are strong reducing agents and can directly reduce MTT to formazan, independent of cellular activity.[1] This leads to a false-positive signal, making it difficult to distinguish between the compound's cytotoxic effects and its chemical interference.
Q2: What are the best alternative assays to the MTT assay for this compound?
A2: Several alternative assays are recommended that are based on different principles and are less prone to interference from flavonoids:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density based on the staining of total cellular protein. It is a reliable and cost-effective alternative.[2]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Neutral Red (NR) Uptake Assay: This method assesses cell viability by measuring the uptake of the NR dye into the lysosomes of living cells.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.
-
DRAQ7™ Flow Cytometry or Imaging Assay: DRAQ7™ is a fluorescent probe that only enters cells with compromised membrane integrity (dead or dying cells), allowing for accurate viability assessment, especially for colored compounds.[4][5]
Q3: Are there any quantitative data available on the interference of flavonoids with viability assays?
A3: Yes, studies have demonstrated significant interference of various flavonoids with the MTT assay. The extent of interference is dependent on the flavonoid's structure, concentration, and incubation time.
| Flavonoid | Assay | Observation | Reference |
| Quercetin, EGCG, Rutin, Resveratrol | MTT | Instant formation of formazan in a cell-free system. | [1] |
| Quercetin, Rutin, Luteolin | MTT | Dose-dependent reduction of MTT in the absence of cells. | [5] |
| Various Polyphenols | MTT | Interference with absorbance spectra. | [4] |
| Quercetin, EGCG, Rutin, Resveratrol | SRB | No interference observed in a cell-free system. | [1] |
Q4: What signaling pathways are known to be modulated by this compound?
A4: 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a structurally similar compound, has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cell cycle regulation.[6] It is plausible that this compound affects similar pathways:
-
NF-κB Signaling Pathway: This pathway is a master regulator of inflammation. The compound may inhibit the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory mediators.[6][7][8][9]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Modulation of this pathway can contribute to the compound's potential anti-cancer effects.[6][10][11][12]
Experimental Protocols
Here are detailed methodologies for the recommended alternative cell viability assays.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins.[2][6][13]
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Plate and treat cells with the compound as described for the SRB assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Neutral Red (NR) Uptake Assay
This assay is based on the uptake of NR dye by viable cells.[7][9][14][15]
-
Cell Seeding and Treatment: Plate and treat cells as previously described.
-
NR Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL of Neutral Red. Incubate for 2-3 hours.
-
Washing: Remove the NR-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, a marker of metabolically active cells.[3][8][16]
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with the compound.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
DRAQ7™ Viability Assay
This assay uses a fluorescent probe that selectively stains dead cells.[4][10][17]
-
Cell Seeding and Treatment: Plate and treat cells as previously described.
-
DRAQ7™ Staining: Add DRAQ7™ to the cell culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Live cells will be DRAQ7™-negative, while dead cells will show a bright far-red fluorescence.
Visualizations
Logical Workflow for Troubleshooting MTT Assay Interference
Caption: Troubleshooting workflow for MTT assay interference.
Overview of Alternative Cell Viability Assays
Caption: Principles of recommended alternative assays.
Potential Signaling Pathways Modulated by the Flavonol
Caption: Potential signaling pathways affected by the flavonol.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]
- 5. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in the synthesis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol. The content is tailored for researchers, scientists, and professionals in drug development.
General Synthesis Workflow
The most common and direct route for synthesizing flavonols, including this compound, is a two-step process. This begins with a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization known as the Algar-Flynn-Oyamada (AFO) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for this compound? A1: The primary pathway involves two main steps:
-
Claisen-Schmidt Condensation : A base-catalyzed condensation of 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone with 4-Hydroxy-3-methoxybenzaldehyde (vanillin) to form the corresponding 2'-hydroxychalcone (B22705) intermediate.[1]
-
Algar-Flynn-Oyamada (AFO) Reaction : An oxidative cyclization of the 2'-hydroxychalcone intermediate using alkaline hydrogen peroxide to yield the final flavonol product. The AFO reaction is known for potentially moderate yields.[2]
Q2: Which stages of the synthesis are most critical for maximizing the overall yield? A2: Both the Claisen-Schmidt condensation and the Algar-Flynn-Oyamada (AFO) reaction are critical. Inefficient chalcone formation in the first step will directly limit the amount of starting material for the second step. The AFO reaction itself is often the main source of yield loss due to its sensitivity to reaction conditions and the potential for side-product formation.[2][3]
Troubleshooting Guide
Issue 1: Low Yield in Chalcone Formation (Step 1)
Question: My Claisen-Schmidt condensation is resulting in a low yield of the 2'-hydroxychalcone intermediate. What are the potential causes and solutions?
Answer: Low yields in this step are common and can often be rectified by optimizing reaction conditions. Key factors to consider include:
-
Base Strength and Concentration : The choice and concentration of the base are crucial. While potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are commonly used, their optimal concentration can significantly impact yield.[3] Consider titrating the base to confirm its concentration. For polyhydroxylated chalcones, a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS) might improve yield, potentially avoiding the need to protect hydroxyl groups.[3][4]
-
Reaction Temperature : Temperature plays a vital role. For the synthesis of some 2'-hydroxy chalcones, conducting the reaction at 0°C has been shown to provide the best yield.[3] Elevated temperatures can lead to side reactions and product decomposition.
-
Solvent Choice : The solvent affects the solubility of reactants and reaction rate. While ethanol (B145695) is a common choice, other solvents like isopropyl alcohol have been reported to be effective for similar syntheses.[3]
-
Reaction Time : The reaction should be closely monitored by Thin Layer Chromatography (TLC) to determine the optimal duration.[3] Extending the reaction time unnecessarily can increase the formation of byproducts.[3]
-
Purity of Reactants : Ensure the purity of the starting acetophenone (B1666503) and benzaldehyde, as impurities can interfere with the reaction.
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Base | 40% NaOH | 10% NaOH | [3] |
| Solvent | Isopropyl Alcohol | Ethanol | [3] |
| Temperature | 0 °C | Room Temperature | [3] |
| Reaction Time | ~4 hours (Monitored by TLC) | 24-48 hours | [1][3] |
| Reported Yield | Good | Variable |[3] |
Issue 2: Inefficient Oxidative Cyclization (AFO Reaction - Step 2)
Question: The Algar-Flynn-Oyamada (AFO) reaction to form the flavonol is inefficient. How can I improve the yield?
Answer: The AFO reaction is notoriously challenging and often results in moderate yields.[2] Optimization is key to maximizing the output.
-
Reagent Concentration : The concentrations of both the base (e.g., KOH) and hydrogen peroxide are critical. Using aqueous solutions of hydrogen peroxide (30-40%) can increase the water content in the reaction, which may reduce the solubility of the chalcone intermediate.[5][6] The use of urea-hydrogen peroxide (UHP) has been reported as an effective alternative that can lead to higher yields under solvent-free or minimal solvent conditions.[5][6]
-
Temperature Control : The reaction is typically exothermic. It is crucial to maintain a low temperature (e.g., 0°C to room temperature) during the addition of hydrogen peroxide to prevent decomposition and the formation of side products.[3]
-
Side Reactions : The AFO reaction can produce aurones as a significant byproduct, which directly reduces the flavonol yield. The reaction pathway is sensitive to the substitution pattern on the chalcone and the reaction conditions.[7] Careful control of temperature and reagent addition can help favor flavonol formation.
Issue 3: Difficulty in Purifying the Final Product
Question: I have a low isolated yield after purification. What are the best practices for purifying this compound?
Answer: Polymethoxyflavones can be challenging to purify due to the presence of structurally similar impurities.[3] A multi-step purification strategy is often necessary.
-
Column Chromatography : This is the most common method for initial purification.
-
Stationary Phase : Silica (B1680970) gel is typically used.[3]
-
Mobile Phase : A gradient solvent system is effective. Start with a non-polar solvent and gradually increase polarity. Common systems include hexane-ethyl acetate (B1210297), hexane-acetone, or chloroform-ethyl acetate.[3][8][9]
-
-
Recrystallization : If the product obtained from column chromatography is reasonably pure, recrystallization from a suitable solvent (such as ethanol) can be an excellent final step to obtain a high-purity product and improve the isolated yield.[3]
-
Preparative HPLC : For obtaining very high purity material, preparative High-Performance Liquid Chromatography (prep-HPLC), often with a C18 column, is a powerful technique.[8][10]
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing the source of low yield in your synthesis.
Experimental Protocols
The following are generalized protocols based on syntheses of similar flavonoids.[1][3] Researchers should adapt these to their specific laboratory conditions and monitor reactions by TLC.
Protocol 1: Synthesis of 2',4-Dihydroxy-3,3',4',5',6'-pentamethoxychalcone (Step 1)
-
Dissolve 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone (1.0 eq) and 4-Hydroxy-3-methoxybenzaldehyde (1.2 eq) in ethanol in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a pre-chilled solution of potassium hydroxide (KOH, 3.0 eq) in ethanol to the mixture while stirring.
-
Continue stirring the reaction mixture at 0°C for approximately 4-6 hours, monitoring the progress by TLC (e.g., using a hexane (B92381):ethyl acetate solvent system).[3]
-
Once the reaction is complete (indicated by the consumption of the limiting reactant), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until the pH is acidic (pH ~4-5), causing the chalcone to precipitate.[1][3]
-
Filter the precipitated solid, wash it with cold water until the washings are neutral, and then dry the product.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.[3]
Protocol 2: Synthesis of this compound (Step 2 - AFO Reaction)
-
Dissolve the purified chalcone from Step 1 (1.0 eq) in a suitable solvent like ethanol or methanol (B129727) in a round-bottom flask.
-
Add an aqueous solution of KOH (e.g., 2 M) and cool the mixture to below 10°C in an ice bath.
-
Slowly add hydrogen peroxide (e.g., 30% aqueous solution, 2.0-3.0 eq) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify with dilute HCl.
-
The crude flavonol will precipitate. Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or hexane and acetone.[3] Fractions containing the pure product can be combined and recrystallized if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC for Polymethoxyflavone Isomer Separation
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving baseline separation of polymethoxyflavone (PMF) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of PMF isomers.
Q1: I am seeing poor resolution and co-elution of my PMF isomers. How can I improve the separation?
A: Poor resolution is a common challenge due to the structural similarity of PMF isomers. Here are several factors you can optimize:
-
Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase are critical for selectivity. Acetonitrile is often preferred over methanol (B129727) for separating flavonoid isomers as it can provide different selectivity.[1] The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is highly recommended.[2][3][4] This suppresses the ionization of free silanol (B1196071) groups on the stationary phase, reducing peak tailing and improving peak shape.[2][3]
-
Stationary Phase Selection: A standard C18 column is a good starting point. However, for challenging separations, consider columns with different selectivities, such as a phenyl-hexyl phase, which can offer alternative interactions.[3] Columns with a higher carbon load may also increase retention and potentially improve separation.[3]
-
Column Temperature: Temperature influences mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[2][3] Increasing the column temperature can lead to sharper peaks and improved resolution.[2] A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended to find the optimal condition.[1][2]
-
Flow Rate: Lowering the flow rate increases the interaction time between the PMF isomers and the stationary phase, which can lead to better separation of closely eluting peaks.[2] However, this will also increase the overall run time.
Q2: My chromatogram shows significant peak tailing or fronting. What are the causes and solutions?
A: Poor peak shape can compromise resolution and quantification accuracy.
Peak Tailing:
-
Secondary Interactions: Interactions between the hydroxyl groups of PMFs and residual silanol groups on the silica-based stationary phase can cause tailing.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute your sample.[2]
-
-
Column Contamination: Residues from previous injections can interact with your analytes.
-
Solution: Flush the column with a strong solvent to remove contaminants.[2]
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
-
Column Overload: Severe sample overload can also result in peak fronting.
-
Solution: Decrease the injection volume or sample concentration.[2]
-
Q3: My retention times are fluctuating between injections. What could be the cause?
A: Inconsistent retention times can make peak identification and quantification unreliable. Potential causes include:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection, especially when using a gradient.
-
Solution: Increase the equilibration time between runs.[3]
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or improper buffering can lead to shifts in retention time.[3]
-
Solution: Ensure the mobile phase is well-mixed, degassed, and covered. If using a buffer, ensure it is used within its effective pH range.[3]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
HPLC Pump Issues: Leaks or malfunctioning check valves in the pump can cause an inconsistent flow rate.
Data Presentation: HPLC Method Parameters for PMF Separation
The following table summarizes typical HPLC parameters used for the separation of polymethoxyflavones, providing a starting point for method development.
| Parameter | Stationary Phase | Mobile Phase | Gradient Program | Flow Rate (mL/min) | Column Temp. (°C) | Detection (nm) | Reference |
| Method 1 | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile | 0-10 min: 10-25% B10-30 min: 25-45% B30-45 min: 45-10% B45-50 min: 10% B | 1.0 | 40 | 280, 360 | [1][2] |
| Method 2 | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | A: 0.01% Formic Acid in WaterB: Methanol | 0-0.6 min: 10-20% B0.6-5 min: 20-70% B5-7 min: 70-90% B7-9 min: 90% B9-11 min: 10% B | 0.4 | 40 | 330 | [4] |
| Method 3 | C18 (e.g., 250 mm x 19 mm, 5 µm) | A: AcetonitrileB: 0.1% Formic Acid in Water | 0-6 min: 18-30% A6-35 min: 30-42% A35-45 min: 42-60% A45-50 min: 60-18% A | 20.0 | N/A | QDa | [4] |
Experimental Protocols
General Protocol for HPLC Analysis of PMF Isomers
This protocol provides a general starting point for the separation of PMF isomers using a reversed-phase HPLC system.
-
Column: Utilize a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Solvent B: Use HPLC-grade acetonitrile.
-
Degas both solvents prior to use.
-
-
Gradient Elution Program:
-
0-10 min: 10% to 25% Solvent B
-
10-30 min: 25% to 45% Solvent B
-
30-45 min: 45% to 10% Solvent B
-
45-50 min: Hold at 10% Solvent B for column equilibration.
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 40°C using a column oven.[1][2]
-
Detection: Use a diode-array detector (DAD) to monitor the eluent at 280 nm and 330 nm, which are common absorbance maxima for PMFs.[2][4]
-
Injection Volume: Inject 10 µL of the sample.
-
Sample Preparation: Dissolve the PMF sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[2]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC analysis of polymethoxyflavone isomers.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC separation issues.
References
Selecting appropriate vehicle for in vivo delivery of lipophilic flavonoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for selecting and utilizing appropriate vehicles for the in vivo delivery of lipophilic flavonoids.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo delivery of lipophilic flavonoids challenging?
A1: The primary challenge in the in vivo delivery of lipophilic flavonoids lies in their poor aqueous solubility and extensive first-pass metabolism in the liver and intestines.[1] These factors lead to low bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. Additionally, some flavonoids may be unstable in the gastrointestinal tract.[1]
Q2: What are the most common types of vehicles used for lipophilic flavonoid delivery?
A2: Lipid-based and nanoparticle-based delivery systems are the most common and effective vehicles. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[2]
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of lipophilic drugs.[3]
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids, offering good biocompatibility and controlled release profiles.[4][5]
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs, composed of a blend of solid and liquid lipids, which can improve drug loading and prevent drug expulsion during storage.
-
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers that can encapsulate flavonoids and be surface-modified for targeted delivery.
Q3: How do these delivery systems improve the bioavailability of lipophilic flavonoids?
A3: These advanced delivery systems improve bioavailability through several mechanisms:
-
Enhanced Solubilization: They increase the solubility of flavonoids in the aqueous environment of the gastrointestinal tract.[6]
-
Protection from Degradation: Encapsulation protects the flavonoids from enzymatic degradation in the stomach and intestines.[1]
-
Increased Absorption: The small size and lipidic nature of these carriers can facilitate absorption through the intestinal wall.[4][5]
-
Reduced First-Pass Metabolism: Some formulations can promote lymphatic transport, bypassing the liver and reducing first-pass metabolism.[3]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency of Flavonoid in the Vehicle
-
Q: I am observing low encapsulation efficiency of my flavonoid in liposomes/nanoparticles. What are the possible causes and how can I improve it?
-
A:
-
Possible Causes:
-
Poor affinity of the flavonoid for the lipid matrix: The chemical structure of the flavonoid and the lipids used in the formulation play a crucial role.[7]
-
Flavonoid leakage during preparation: This can occur during steps like sonication or extrusion.
-
Insufficient lipid concentration: The amount of lipid may not be sufficient to encapsulate the desired amount of flavonoid.
-
Suboptimal process parameters: Factors like temperature, pH, and stirring speed during formulation can significantly impact encapsulation.[8]
-
-
Troubleshooting Steps:
-
Optimize flavonoid-to-lipid ratio: Experiment with different ratios to find the optimal loading capacity.
-
Select appropriate lipids: Choose lipids that have a higher affinity for your specific flavonoid. For instance, flavonoids with more hydroxyl groups may interact differently with various phospholipids.[7]
-
Modify the preparation method: Adjust parameters such as hydration time, sonication energy, or extrusion pressure. For temperature-sensitive flavonoids, consider using a cold homogenization method for SLN preparation.[8]
-
Incorporate cholesterol or other stabilizing agents: In liposomal formulations, cholesterol can improve the packing of the lipid bilayer and reduce drug leakage.
-
-
Issue 2: Nanoparticle Aggregation
-
Q: My flavonoid-loaded nanoparticles are aggregating after preparation or during storage. What can I do to prevent this?
-
A:
-
Possible Causes:
-
Insufficient surface charge: Low zeta potential (surface charge) of the nanoparticles can lead to a lack of electrostatic repulsion, causing them to clump together.[9]
-
Inadequate stabilizer concentration: The amount of surfactant or polymer used to stabilize the nanoparticles may be too low.
-
Inappropriate storage conditions: Factors like temperature, pH, and ionic strength of the storage medium can affect nanoparticle stability.
-
Freeze-drying without cryoprotectants: The freezing and drying process can force nanoparticles into close proximity, leading to irreversible aggregation.[10]
-
-
Troubleshooting Steps:
-
Optimize stabilizer concentration: Increase the concentration of the surfactant or polymer to ensure adequate surface coverage.
-
Select a suitable stabilizer: Use stabilizers that provide sufficient steric or electrostatic hindrance.
-
Control storage conditions: Store the nanoparticle suspension at an appropriate temperature and pH. Avoid high ionic strength buffers if electrostatic stabilization is dominant.
-
Use cryoprotectants for freeze-drying: Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation before freeze-drying to prevent aggregation.
-
-
Data Presentation
Table 1: Solubility of Selected Lipophilic Flavonoids in Various Vehicles/Components
| Flavonoid | Vehicle/Component | Solubility | Reference |
| Naringenin | Oleic Acid | 0.72 g/100 mL | [11] |
| Naringenin | Castor Oil | Lower than Oleic Acid | [11] |
| Naringenin | Aqueous Solution | 43.83 ± 0.039 µg/mL | [12] |
| Naringenin | β-Cyclodextrin | ~40-fold increase in aqueous solubility | [13] |
| Hesperetin | Aqueous Solution | 1.36 ± 0.30 µg/mL | [14] |
| Hesperetin | Hydroxypropyl-β-cyclodextrin (HPBCD) & PVPK30 Nanoparticles | 827-fold increase in water solubility | [14] |
| Hesperetin | β-Cyclodextrin | ~10-fold increase in aqueous solubility | [13] |
| Quercetin (B1663063) | Aqueous Solution | 0.09 µg/mL | [15] |
Table 2: In Vivo Bioavailability Enhancement of Lipophilic Flavonoids with Different Delivery Systems
| Flavonoid | Delivery System | Animal Model | Bioavailability Enhancement (Compared to Free Flavonoid) | Reference |
| Quercetin | Nanosuspension (SPC-Pip-NSps) | Rats | Absolute bioavailability of 23.58% (vs. 3.61% for suspension) | [15] |
| Genistein | Solid Lipid Microparticles (SLMs) | Rats | Significantly enhanced oral bioavailability compared to bulk powder and suspension | [4][5] |
| Genistein | Metal-Organic Framework (MIL-100) | Mice | 62-fold increase in bioavailability | [16] |
| Hesperetin | Nanoemulsion | Rats | 5.67-fold increase in AUC (Area Under the Curve) | [3] |
Experimental Protocols
Protocol 1: Preparation of Quercetin-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve quercetin and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated quercetin by methods such as centrifugation, dialysis, or gel filtration.
-
Protocol 2: Preparation of Flavonoid-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic flavonoid in the molten lipid.
-
Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization at the same elevated temperature for several cycles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Mandatory Visualization
Caption: Decision tree for selecting a suitable vehicle for in vivo delivery of lipophilic flavonoids.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.[17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. Absorption Study of Genistein Using Solid Lipid Microparticles and Nanoparticles: Control of Oral Bioavailability by Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption Study of Genistein Using Solid Lipid Microparticles and Nanoparticles: Control of Oral Bioavailability by Particle Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Lipid-based vehicle for oral drug delivery. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 20. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
Technical Support Center: Flavonoid Cytotoxicity in Normal Cell Lines
Welcome to the technical support center for researchers encountering unexpected cytotoxicity with flavonoids in normal cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the unexpected toxic effects of flavonoids on normal, non-cancerous cell lines.
Q1: I thought flavonoids were antioxidants. Why are they killing my normal cells?
While flavonoids are well-known for their antioxidant properties, they can also act as pro-oxidants, especially at higher concentrations.[1][2][3][4] This dual role is a key reason for unexpected cytotoxicity. Several factors determine whether a flavonoid acts as an antioxidant or a pro-oxidant, including its chemical structure, its concentration, and the cellular environment.[1] Some flavonoids can increase intracellular Reactive Oxygen Species (ROS) levels, leading to oxidative stress and subsequent cell death.[5][6][7]
Q2: Is it possible that the concentration of the flavonoid I'm using is too high?
Yes, this is a very common issue. The biological effects of flavonoids are often dose-dependent.[5][8] At low concentrations, they may exhibit protective or even proliferative effects, but at higher concentrations, they can become cytotoxic.[5][9] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific flavonoid and normal cell line. Some flavonoids show considerable cytotoxicity at relatively high concentrations in a dose-dependent manner.[5][7]
Q3: Could the purity of my flavonoid sample be the problem?
Absolutely. Impurities in a flavonoid preparation can have their own cytotoxic effects, leading to misleading results. It is essential to use highly purified flavonoid compounds and to know the identity and potential impact of any residual solvents or contaminants from the extraction or synthesis process.
Q4: How do flavonoids actually induce cell death in normal cells?
The primary mechanism often involves the generation of ROS, which leads to oxidative stress.[5][6] This can trigger several downstream events, including:
-
Mitochondrial Dysfunction : Flavonoids can interfere with mitochondrial function, leading to a loss of mitochondrial membrane potential, reduced ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[10][11][12][13]
-
Caspase Activation : The release of cytochrome c can activate a cascade of enzymes called caspases, which are key executioners of apoptosis (programmed cell death).[14][15][16]
-
DNA Damage : Increased ROS can directly damage DNA, which can also trigger apoptotic pathways.[2]
Q5: Can interactions with the cell culture medium cause these issues?
Yes, flavonoids can be unstable or interact with components in the cell culture medium.[17][18] Factors such as the pH of the medium, the presence of metal ions (like copper and iron which can participate in Fenton-like reactions), and interactions with serum proteins can alter the flavonoid's structure and activity, sometimes leading to the formation of more toxic compounds or precipitates.[1][3][17] Quercetin (B1663063), for example, has been shown to degrade rapidly in cell culture medium.[18]
Troubleshooting Guides
If you are experiencing unexpected cytotoxicity, follow these steps to diagnose the problem.
Issue 1: High levels of cell death observed after flavonoid treatment.
Question: Did you perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration)? Answer:
-
No: This should be your first step. Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to find the threshold for cytotoxicity in your specific normal cell line.
-
Yes: Compare your working concentration to the established IC50. If you are working at or above the IC50, the cytotoxicity is expected. Consider using a lower, non-toxic concentration for your experiments.
Question: Have you checked the stability and solubility of the flavonoid in your specific cell culture medium? Answer:
-
No: Flavonoids can precipitate out of solution, especially at high concentrations or after interacting with media components.[17] Inspect the culture wells under a microscope for any signs of precipitation. Confirm the flavonoid's stability over the time course of your experiment using methods like HPLC.[18]
-
Yes, it is soluble and stable: Proceed to the next diagnostic questions.
Question: What solvent are you using to dissolve the flavonoid, and what is its final concentration in the culture? Answer:
-
Solvents like DMSO can be toxic to cells at certain concentrations. Run a vehicle control experiment where you treat cells with the highest concentration of the solvent used in your experiments, but without the flavonoid. If you see cell death in the vehicle control, you need to reduce the final solvent concentration.
Issue 2: Inconsistent results between experiments.
Question: Are you using the same batch of flavonoid, media, and serum for all experiments? Answer:
-
No: Batch-to-batch variability in flavonoids, and especially in fetal bovine serum (FBS), can significantly impact results. Use a single, qualified lot of reagents for a complete set of experiments whenever possible.
-
Yes: Consider other environmental factors.
Question: Are you preparing fresh stock solutions of the flavonoid for each experiment? Answer:
-
No: Flavonoids can degrade over time, even when stored as frozen stock solutions.[17][18] Repeated freeze-thaw cycles should be avoided.[17] It is best practice to use freshly prepared solutions or to aliquot stock solutions for single use.
-
Yes: The inconsistency may stem from the underlying mechanism of cytotoxicity.
Investigating the Mechanism of Cytotoxicity
If you have ruled out experimental artifacts, the following steps can help you understand the biological reason for the observed cytotoxicity.
Step 1: Assess for Oxidative Stress
-
Action: Measure the levels of intracellular ROS.
-
Method: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).[5][6] An increase in fluorescence in flavonoid-treated cells compared to controls indicates ROS production.
Step 2: Check for Apoptosis
-
Action: Determine if the cells are undergoing programmed cell death.
-
Method 1: Caspase Activity Assay. Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[14][16][19]
-
Method 2: Annexin V/Propidium Iodide (PI) Staining. Use flow cytometry to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.
Step 3: Examine Mitochondrial Health
-
Action: Assess the impact on mitochondrial function.
-
Method: Use a fluorescent dye like JC-1 to measure the mitochondrial membrane potential (ΔΨm).[14] A decrease in the red/green fluorescence ratio indicates mitochondrial dysfunction.[14]
Quantitative Data on Flavonoid Cytotoxicity
The following table summarizes the cytotoxic effects of various flavonoids on different normal human cell lines. This data can serve as a reference for expected toxicity ranges.
| Flavonoid | Normal Cell Line | Assay Duration | IC50 / Cytotoxicity Observation | Reference |
| Luteolin | TIG-1 (Human Lung Fibroblasts) | 24 h | Approx. 120 µM | [5] |
| Apigenin | TIG-1 (Human Lung Fibroblasts) | 24 h | Approx. 130 µM | [5] |
| 3-Hydroxyflavone | TIG-1 (Human Lung Fibroblasts) | 24 h | Approx. 110 µM | [5] |
| Quercetin | TIG-1 (Human Lung Fibroblasts) | 24 h | > 200 µM | [5] |
| Luteolin | HUVE (Human Umbilical Vein Endothelial) | 24 h | Approx. 40 µM | [5] |
| 3-Hydroxyflavone | HUVE (Human Umbilical Vein Endothelial) | 24 h | Approx. 60 µM | [5] |
| Quercetin | HUVE (Human Umbilical Vein Endothelial) | 24 h | Approx. 80 µM | [5] |
| Myricetin | Normal Blood Mononuclear Cells | Not Specified | Specific cytotoxic effect on leukemia cells, less on normal cells | [20] |
| Baicalein | Normal Blood Mononuclear Cells | Not Specified | Specific cytotoxic effect on leukemia cells, less on normal cells | [20] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table should be used as a guideline only.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the concentration at which a flavonoid reduces the viability of a normal cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
-
Treatment: Prepare serial dilutions of the flavonoid in culture medium. Remove the old medium from the wells and add the flavonoid-containing medium. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of the solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to each well to dissolve the formazan crystals.[22]
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the flavonoid concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Intracellular ROS Detection using DCF-DA
This protocol measures the level of oxidative stress within cells.
Objective: To determine if a flavonoid induces the production of reactive oxygen species (ROS).
Methodology:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the flavonoid for the desired time.
-
DCF-DA Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add medium or buffer containing 2',7'-dichlorofluorescin diacetate (DCF-DA) at a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C. DCF-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Washing: Remove the DCF-DA solution and wash the cells again with PBS to remove any extracellular probe.
-
Measurement: Measure the fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: Compare the fluorescence intensity of the flavonoid-treated cells to the untreated and vehicle controls. A positive control, such as H2O2, should also be included.
Visualizations
Diagrams of Workflows and Pathways
References
- 1. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-oxidant activity of flavonoids: effects on glutathione and glutathione S-transferase in isolated rat liver nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protective Effects of Flavonoids Against Mitochondriopathies and Associated Pathologies: Focus on the Predictive Approach and Personalized Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of flavonoids derived from medicinal plants in preventing methylmercury-induced mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids activated caspases for apoptosis in human glioblastoma T98G and U87MG cells but not in human normal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Improving purification of polymethoxyflavones from complex mixtures
Welcome to the technical support center for the purification of polymethoxyflavones (PMFs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of PMFs from complex mixtures such as citrus peel extracts.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section provides solutions to specific issues that may arise during your experiments.
Q1: Why is the yield of my purified PMFs consistently low?
A1: Low yield is a common issue that can stem from several factors throughout the purification workflow.[1]
-
Inefficient Initial Extraction: PMFs are generally low-polarity compounds.[2] Ensure your extraction solvent is appropriate. Non-polar solvents like hexane (B92381) or polar solvents like ethanol (B145695) (especially 75-100%) are effective.[2] For enhanced efficiency, consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[3] SFE with CO2 modified with 85% ethanol has been shown to increase yield by up to 7% compared to conventional solvent extraction.[2]
-
Improper Column Chromatography Conditions: Overly fine silica (B1680970) gel particles can cause clogging, while an inappropriate solvent system can lead to poor separation and loss of product.[4] Start with a non-polar mobile phase (e.g., hexane) and gradually increase polarity with a solvent like acetone (B3395972) or ethyl acetate (B1210297).[5]
-
Compound Degradation: Although generally stable, PMFs can degrade under harsh conditions. Avoid excessively high temperatures during solvent evaporation (keep below 50°C) and prolonged exposure to strong acids or bases.[3][6]
Q2: I'm having trouble separating structurally similar PMFs (e.g., nobiletin (B1679382) and tangeretin). How can I improve resolution?
A2: Co-elution of PMFs is a significant challenge due to their similar structures.[4]
-
Optimize HPLC/Flash Chromatography Gradient: A slow, shallow gradient is crucial. For reverse-phase HPLC, a mobile phase of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid to improve peak shape) is common.[7][8] Experiment with the gradient slope; for example, a long, slow increase from 30% to 42% acetonitrile can effectively separate key PMFs.[7]
-
Try a Different Stationary Phase: If a standard C18 column fails to provide adequate separation, consider other stationary phases. For column chromatography, silica gel is standard.[4]
-
Employ Advanced Techniques: High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for separating similar compounds without a solid stationary phase, minimizing sample loss.[1] A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is effective for separating a range of PMFs.[9]
Q3: My crude extract is very dark and appears to be contaminating my chromatography column. What should I do?
A3: Crude citrus extracts contain numerous impurities like pigments and sugars that can interfere with purification.[7]
-
Pre-Purification with Macroporous Resins: Before loading your sample onto a silica or C18 column, consider a pre-purification step using macroporous adsorptive resins (e.g., HPD 300 or HPD-450).[7][10] This step can effectively remove water-soluble impurities and enrich the total PMF content significantly. One study showed an 18.74-fold increase in PMF content after treatment with HPD 300 resin.[7]
-
Liquid-Liquid Extraction: Partition the crude extract between a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like aqueous methanol) to remove highly polar impurities.[2]
Q4: The purified PMF won't crystallize, or it "oils out." How can I obtain a solid product?
A4: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent. Obtaining crystals requires careful solvent selection.[11]
-
Choose the Right Solvent System: A good recrystallization solvent should dissolve the PMF poorly at room temperature but well at high temperatures.[12][13] For PMFs, common systems include hexane/acetone, hexane/ethyl acetate, or ethanol/water mixtures.[11]
-
Slow Cooling is Key: After dissolving the compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling encourages oiling out.[12]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to initiate crystallization.[12]
Q5: How can I confirm the purity and identity of my isolated compounds?
A5: Purity and identity must be confirmed using analytical techniques.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the standard method for assessing purity.[14] A pure compound should show a single, sharp peak. Purities above 95% are generally considered good.[7]
-
Structural Identification: The chemical structure should be confirmed using a combination of methods such as Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to elucidate the precise structure.[1][9]
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data from various studies to help guide your selection of purification methods.
Table 1: Yield and Purity of PMFs Using Different Purification Methods
| Compound(s) | Starting Material | Purification Method | Yield | Purity (%) | Reference |
| Nobiletin, Tangeretin, Sinensetin, etc. | "Dahongpao" Tangerine Peel | Macroporous Resin + Prep-HPLC | N/A | >95.3% | [7] |
| Nobiletin, Heptamethoxyflavone, Tangeretin | Tangerine Peel | HSCCC | 26 mg, 6 mg, 35 mg (from 150 mg crude extract) | 98.6%, 95.9%, 99.8% | [9] |
| Nobiletin | Sweet Orange Peel | Flash Chromatography | Gram quantities | >98% | [15] |
| Nobiletin, Tangeretin, Isosinensetin, etc. | Tangerine Peel | Solvent Reflux + Macroporous Resin + Prep-HPLC + HSCCC | 10-121 mg | >98% | [1] |
Table 2: Comparison of Extraction Solvents for PMFs from Citrus Peel
| Solvent System | Extraction Efficiency | Notes | Reference |
| 100% Ethanol | ~100% | Effective for most PMFs. | [2] |
| 75% Ethanol in Water | ~100% | High efficiency, balances polarity. | [2] |
| Hexane | Good | Effective for less polar PMFs. | [2] |
| Petroleum Ether | Good | Used in Soxhlet apparatus for good recovery. | [2] |
| Supercritical CO₂ with 85% Ethanol | 107% (relative to solvent extraction) | Environmentally friendly, high efficiency. | [2] |
Experimental Protocols
Protocol 1: General Extraction and Flash Chromatography Purification
This protocol is a standard method for obtaining gram-scale quantities of major PMFs from citrus peels.[5][15]
-
Preparation: Air-dry citrus peels and grind them into a fine powder.
-
Soxhlet Extraction: Extract the dried powder with hexane using a Soxhlet apparatus for 6-8 hours.[5]
-
Concentration: Remove the hexane from the extract using a rotary evaporator at 40-50°C to yield a crude, oily residue.
-
Flash Chromatography:
-
Column Packing: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and impregnate it onto a small amount of silica gel. Allow the solvent to evaporate completely, and load the dry powder onto the top of the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding acetone or ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 hexane:acetone).
-
Fraction Collection: Collect fractions based on the separation observed on the column. Monitor the fractions using Thin Layer Chromatography (TLC) to identify and pool those containing the target PMFs.
-
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified PMF.
Protocol 2: Preparative HPLC for High-Purity Separation
This protocol is suitable for isolating individual PMFs with very high purity after an initial clean-up step.[7]
-
Pre-Purification: Enrich the crude extract using macroporous resin chromatography as described in the FAQs to remove polar impurities.[7]
-
Sample Preparation: Dissolve the enriched PMF fraction in the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm filter before injection.
-
Preparative HPLC Conditions:
-
Column: A preparative C18 column (e.g., 19 x 250 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: An optimized shallow gradient is critical. An example program is:
-
0–6 min, 18–30% A
-
6–35 min, 30–42% A
-
35–45 min, 42–60% A[7]
-
-
Flow Rate: Typically higher for preparative scale, e.g., 20 mL/min.[7]
-
Detection: UV detector set to the λmax of the target PMFs (often around 320-340 nm).
-
-
Fraction Collection: Collect the peaks corresponding to individual PMFs as they elute.
-
Solvent Removal: Remove the mobile phase solvents via rotary evaporation or lyophilization to yield the highly purified PMF.
Visualizations
Experimental Workflow for PMF Purification
The following diagram illustrates a comprehensive workflow from raw citrus peel to a final, purified PMF, incorporating key decision points and alternative pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enrichment of polymethoxyflavones from Citrus reticulata 'Chachi' peels and their hypolipidemic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. mt.com [mt.com]
- 14. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Nobiletin and its Metabolite, 4'-Demethylnobiletin
An objective guide for researchers, scientists, and drug development professionals.
Initial Scope and Rationale for Revised Comparison:
This guide was initially intended to compare the anti-inflammatory activities of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol and nobiletin (B1679382). However, a comprehensive literature search revealed a significant lack of publicly available scientific data on the biological activities of this compound. In contrast, nobiletin, a polymethoxyflavonoid found in citrus peels, is well-researched for its anti-inflammatory properties.
Given this data gap, this guide has been revised to provide a scientifically relevant and valuable comparison between nobiletin and its major in vivo metabolite, 4'-demethylnobiletin (also known as 4'-Hydroxy-5,6,7,8-tetramethoxyflavone). This comparison is crucial for understanding the structure-activity relationship of nobiletin and for evaluating its potential therapeutic efficacy, as the bioactivity of its metabolites is a key determinant of its overall in vivo effects. Several studies suggest that the metabolites of nobiletin may possess more potent anti-inflammatory activity than the parent compound.[1]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of nobiletin and 4'-demethylnobiletin on key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Concentration Range | % Inhibition |
| Nobiletin | RAW 264.7 Macrophages | LPS | ~27 | 1-50 µM | Dose-dependent |
| Nobiletin | Rat Hepatocytes | IL-1β | ~50 | Not Specified | Dose-dependent |
| 4'-Demethylnobiletin | RAW 264.7 Macrophages | LPS | Not Specified | Not Specified | Stronger than Nobiletin |
LPS: Lipopolysaccharide; IL-1β: Interleukin-1β; IC50: Half-maximal inhibitory concentration.
Table 2: Inhibition of Pro-inflammatory Enzymes and Cytokines
| Compound | Target | Cell Line/Model | Stimulant | Effect |
| Nobiletin | iNOS, COX-2 | Human OA Chondrocytes | IL-1β | Significant suppression |
| Nobiletin | iNOS, COX-2 | BV-2 Microglia | LPS | Inhibition of mRNA expression |
| Nobiletin | TNF-α, IL-6, IL-1β | BV-2 Microglia | LPS | Significant inhibition |
| 4'-Demethylnobiletin | iNOS, COX-2, MMP-9 | TPA-induced mouse ear edema | TPA | Significant decrease in expression |
| 4'-Demethylnobiletin | TNF-α, IL-6, IL-1β | TPA-induced mouse ear edema | TPA | Inhibition of up-regulation |
iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; MMP-9: Matrix Metalloproteinase-9; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1β; TPA: 12-O-tetradecanoylphorbol-13-acetate; OA: Osteoarthritis.
Mechanisms of Anti-inflammatory Action
Both nobiletin and 4'-demethylnobiletin exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Nobiletin:
Nobiletin has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[2][3][4][5] This inhibition can occur through the suppression of IκBα degradation and the prevention of the nuclear translocation of the p65 subunit of NF-κB.[6] Furthermore, nobiletin can suppress the phosphorylation of key MAPK pathway components, including ERK, JNK, and p38.[6]
4'-Demethylnobiletin:
Studies indicate that 4'-demethylnobiletin also strongly inhibits the NF-κB signaling pathway.[7] It has been shown to suppress the phosphorylation of PI3K/Akt and ERK, which are upstream regulators of NF-κB.[8][9] Interestingly, 4'-demethylnobiletin has also been found to activate the Nrf2-dependent antioxidant pathway, which may contribute to its overall anti-inflammatory effects by reducing oxidative stress.[10][11]
Signaling Pathways and Experimental Workflow
Caption: A general experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of nobiletin or 4'-demethylnobiletin for 1-2 hours before stimulation with an inflammatory agent.
Induction of Inflammation:
-
Stimulant: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard inducer of inflammation in RAW 264.7 cells.
-
Incubation: Cells are typically incubated with the stimulant for 24 hours.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride), and the absorbance is measured at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.
-
Conclusion
Both nobiletin and its primary metabolite, 4'-demethylnobiletin, demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways such as NF-κB and MAPK. The available evidence suggests that 4'-demethylnobiletin may possess even more potent anti-inflammatory activity than its parent compound, nobiletin. This highlights the importance of considering the metabolic fate of flavonoids when evaluating their therapeutic potential. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of action of nobiletin and its metabolites. This knowledge will be invaluable for the development of novel anti-inflammatory agents derived from natural sources.
References
- 1. Anti-inflammatory property of the urinary metabolites of nobiletin in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The citrus flavonoid, nobiletin inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nobiletin, a NF‐κB signaling antagonist, promotes BMP‐induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the PI3K/AKT/NF-κB signal pathway with nobiletin for attenuating the development of osteoarthritis: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitory Effects of 4'-Demethylnobiletin, a Metabolite of Nobiletin, on 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Inflammation in Mouse Ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Open Access) Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin. (2015) | Xian Wu | 55 Citations [scispace.com]
- 11. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Effects of Tangeretin and its Metabolite, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
In the quest for novel and effective anticancer agents, flavonoids derived from natural sources have emerged as promising candidates. Among these, polymethoxyflavones (PMFs) found in citrus peels have been a focal point of research due to their significant biological activities. This guide provides a detailed comparative analysis of the anticancer properties of tangeretin (B192479), a well-studied PMF, and its primary metabolite, 4'-hydroxy-5,6,7,8-tetramethoxyflavone (B1226744) (4'-OH-TMF). While direct comparative anticancer studies on 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol are not available in the current body of scientific literature, the analysis of tangeretin and its metabolite offers valuable insights for researchers, scientists, and drug development professionals.
Tangeretin has been shown to inhibit the growth and proliferation of various cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1][2][3] Its anticancer activity is attributed to its ability to modulate several signaling pathways.[1][4] 4'-OH-TMF, a metabolite of tangeretin, has also been demonstrated to inhibit cell cycle progression.[5] This guide will objectively present available experimental data, detail the methodologies for key experiments, and visualize the signaling pathways involved.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the anticancer effects of tangeretin and its analogs. It is important to note that a direct, comprehensive comparison of IC50 values for 4'-OH-TMF across a wide range of cancer cell lines is limited in the available literature.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Tangeretin and Related Polymethoxyflavones
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Tangeretin | PC-3 (Prostate) | >100 | [6] |
| DU145 (Prostate) | 86.3 ± 4.2 | [6] | |
| A549 (Lung) | 118.5 | [7] | |
| 5-Demethylnobiletin | PC-3 (Prostate) | 74.2 ± 3.5 | [6] |
| DU145 (Prostate) | 65.1 ± 2.9 | [6] | |
| Nobiletin | PC-3 & DU145 (Prostate) | >100 | [6] |
| Sinensetin | PC-3 & DU145 (Prostate) | >100 | [6] |
| Tetramethyl-O-scutellarin | PC-3 & DU145 (Prostate) | >100 | [6] |
Data for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone is not available in the cited literature.
Table 2: Effects of Tangeretin on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Effect | Observations | Reference |
| Tangeretin | A549 (Lung) | Apoptosis Induction | Dose-dependent increase in apoptotic cells. | [7] |
| A549 (Lung) | Cell Cycle Arrest | G2/M phase arrest. | [7] | |
| Breast and Colon Cancer Cells | Cell Cycle Arrest | G1 phase arrest. | [3] | |
| Colorectal Carcinoma Cells | Cell Cycle Arrest | Increased expression of p21, p53, and p27. | [8] | |
| 4'-OH-TMF | Rat Hepatocytes | Cell Cycle Inhibition | Inhibition of EGF-stimulated progression to S-phase. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer effects of flavonoids.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-200 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[12]
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in the different phases of the cell cycle.[13]
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at 4°C for at least one hour.[14]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A.[14] RNase A is necessary to avoid staining of RNA.
-
Flow Cytometry Analysis: Measure the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: General experimental workflow for evaluating anticancer activity.
References
- 1. The Anticancer Perspective of Tangeretin: A Small Review | MDPI [mdpi.com]
- 2. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tangeretin and its metabolite 4'-hydroxytetramethoxyflavone attenuate EGF-stimulated cell cycle progression in hepatocytes; role of inhibition at the level of mTOR/p70S6K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Validating an HPLC Method for 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol. Due to the limited availability of specific validated methods for this particular flavonol, this document establishes a robust framework based on validated methods for structurally similar polymethoxyflavones (PMFs) and general principles of flavonoid analysis as outlined in scientific literature. This guide also presents a comparative analysis with alternative analytical techniques.
Comparative Analysis of Analytical Methods
While HPLC is a widely adopted method for flavonoid analysis due to its high resolution and sensitivity, other techniques can also be employed.[1][2][3] The choice of method often depends on the specific research question, sample matrix, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Separation by chromatography followed by mass-based detection, providing molecular weight and structural information. | Separation of volatile compounds in the gas phase. |
| Advantages | Robust, reproducible, and widely available.[4] | Faster analysis times and improved resolution over HPLC. | High sensitivity and selectivity, allows for identification of unknown compounds.[1] | Suitable for volatile and thermally stable compounds. |
| Limitations | May have lower sensitivity for some applications compared to LC-MS. | Higher backpressure requires specialized equipment. | Higher cost and complexity. | Requires derivatization for non-volatile compounds like flavonoids, which can be time-consuming.[3] |
| Best Suited For | Routine quantification and quality control.[5] | High-throughput screening and complex mixture analysis. | Metabolomics, impurity profiling, and structural elucidation. | Analysis of essential oils and other volatile plant components. |
Detailed Experimental Protocol: A Representative HPLC Method
The following protocol is a representative method for the analysis of this compound, adapted from established methods for similar polymethoxyflavones.[6][7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[6]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient elution is often employed for complex samples. A common mobile phase consists of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
A typical gradient might start at 10% B, increasing to 90% B over 30 minutes.[5]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25-40 °C.[8]
-
Detection Wavelength: Flavonoids typically exhibit two major absorption peaks. For this compound, monitoring around 254 nm and 340 nm would be appropriate.[6][9]
-
Injection Volume: 10-20 µL.[6]
-
Run Time: Approximately 40-60 minutes, depending on the gradient.[5]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Formic Acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard (purity >98%)
3. Standard Solution Preparation:
-
A stock solution of the reference standard is prepared by accurately weighing and dissolving it in methanol to a concentration of 1 mg/mL.[6]
-
Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve over a suitable concentration range (e.g., 1 µg/mL to 100 µg/mL).[6]
4. Sample Preparation:
-
The sample preparation will depend on the matrix. For plant material:
Method Validation Parameters
According to the International Council for Harmonisation (ICH) guidelines, a validated HPLC method must demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12][13][14] The following table summarizes typical acceptance criteria and representative data from validated HPLC methods for other flavonoids.
| Parameter | Acceptance Criteria (Typical) | Representative Data for Similar Flavonoids |
| Linearity (R²) | R² ≥ 0.999[8] | 0.9999[8] |
| Accuracy (% Recovery) | 80 - 120% | 96.67 - 103.60%[8] |
| Precision (% RSD) | Intra-day: ≤ 2% Inter-day: ≤ 3% | Intra-day: 2.67 - 5.21% Inter-day: < 5.40%[8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.046 µg/mL (for Quercetin)[15] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.14 µg/mL (for Quercetin)[15] |
Visualizing the Workflow and Validation
To better understand the logical flow of the analytical process and the relationship between validation parameters, the following diagrams are provided.
Caption: Workflow for HPLC method validation.
Caption: Interrelation of HPLC validation parameters.
References
- 1. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. actascientific.com [actascientific.com]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles | MDPI [mdpi.com]
Hydroxylated vs. Fully Methoxylated Flavones: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, playing a crucial role in mitigating oxidative stress implicated in numerous pathologies. A key structural determinant of this activity is the substitution pattern on the flavone (B191248) core, particularly the presence of hydroxyl (-OH) versus methoxy (B1213986) (-OCH₃) groups. This guide provides an objective comparison of the direct antioxidant capacity of hydroxylated and fully methoxylated flavones, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Antioxidant Activity
Generally, the direct antioxidant activity of flavones is attributed to the presence of free hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.[1] Consequently, hydroxylated flavones are typically potent direct antioxidants.[1] Conversely, in fully methoxylated flavones, these hydroxyl groups are "capped" by methylation, which generally leads to a significant reduction in direct antioxidant capacity.[1]
While direct antioxidant activity is a critical parameter, it is important to note that methoxylation can confer other advantageous properties, such as increased metabolic stability and bioavailability, which may enhance indirect antioxidant effects and other biological activities in vivo.[1]
Quantitative Comparison of Antioxidant Capacity
The following table summarizes the available quantitative data on the antioxidant capacity of selected hydroxylated flavones and their fully methoxylated counterparts. The data is primarily presented as IC₅₀ values from DPPH and ABTS radical scavenging assays, where a lower IC₅₀ value indicates higher antioxidant activity.
| Flavone Pair | Assay | Hydroxylated Flavone | IC₅₀ (µM) | Fully Methoxylated Flavone | IC₅₀ (µM) | Reference |
| Chrysin vs. 5,7-Dimethoxyflavone | DPPH | Chrysin (5,7-dihydroxyflavone) | Data not available in a direct comparative study | 5,7-Dimethoxyflavone | No activity observed | [1] |
| ABTS | Chrysin (5,7-dihydroxyflavone) | Data not available in a direct comparative study | 5,7-Dimethoxyflavone | No activity observed | [1] | |
| Apigenin vs. 5,7,4'-Trimethoxyflavone | DPPH | Apigenin (5,7,4'-trihydroxyflavone) | Data not available in a direct comparative study | 5,7,4'-Trimethoxyflavone | No activity observed | [1] |
| ABTS | Apigenin (5,7,4'-trihydroxyflavone) | Data not available in a direct comparative study | 5,7,4'-Trimethoxyflavone | No activity observed | [1] |
Note: Direct comparative studies measuring the IC₅₀ values of these specific hydroxylated flavones and their fully methoxylated analogs under identical experimental conditions are limited. The information presented is based on studies indicating a lack of activity for the methoxylated compounds in standard antioxidant assays.
Experimental Protocols
Detailed methodologies for the key assays used to determine antioxidant capacity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Test Compounds: Prepare stock solutions of the hydroxylated and methoxylated flavones in methanol at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.
-
Standard: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution at various concentrations to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Working Solution: Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compounds and Standard: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of the test compound or standard solution at various concentrations to triplicate wells of a 96-well microplate.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
Test Compounds and Standard (Trolox): Prepare serial dilutions of the test compounds and the standard (Trolox) in 75 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound, standard, or blank (phosphate buffer) to triplicate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin recording the fluorescence intensity every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standard. Results are typically expressed as Trolox equivalents (TE).
-
Signaling Pathways and Indirect Antioxidant Mechanisms
While direct radical scavenging is a primary antioxidant mechanism, flavonoids also exert indirect antioxidant effects by modulating cellular signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by hydroxylated flavones.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of certain flavonoids can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses, which are often linked to oxidative stress.
References
The Synergistic Potential of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol with Chemotherapy: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the synergistic effects of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in combination with chemotherapy drugs. Despite its identification in citrus species, this specific polymethoxyflavonol (PMF) remains largely uninvestigated in the context of combination cancer therapy. However, by examining the well-documented synergistic activities of structurally similar PMFs, such as nobiletin (B1679382) and tangeretin, we can extrapolate the potential therapeutic avenues for this compound. This guide provides a comparative analysis based on these related compounds to offer a predictive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Synergistic Effects: Insights from Structurally Related PMFs
The synergistic potential of PMFs with conventional chemotherapy has been demonstrated across various cancer cell lines and with multiple classes of cytotoxic drugs. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-related toxicity of chemotherapeutic agents. The following tables summarize the quantitative data from studies on nobiletin and tangeretin, which serve as predictive models for the potential efficacy of this compound.
Table 1: Synergistic Cytotoxicity of Nobiletin with Chemotherapy Drugs
| Chemotherapy Drug | Cancer Cell Line | IC50 of Nobiletin (µM) | IC50 of Chemo Drug (µM) | Combination Effect (Combination Index, CI) |
| Cisplatin | Anaplastic Thyroid Cancer (T235) | >100 | ~1 | Combination decreased viability more efficiently than each compound alone.[1] |
| Cisplatin | Gastric Cancer | Not specified | Not specified | Synergistic effect observed when cells were pre-treated with nobiletin.[2][3] |
| Paclitaxel (B517696) & Carboplatin (B1684641) | Non-Small-Cell Lung Carcinoma (A549, H460) | Not specified | Not specified | Synergistic inhibitory effect on cell proliferation.[4] |
| Atorvastatin (B1662188) | Colon Cancer Cells | Not specified | Not specified | Synergistic growth inhibitory effects.[5] |
Table 2: Synergistic Cytotoxicity of Tangeretin with Chemotherapy Drugs
| Chemotherapy Drug | Cancer Cell Line | IC50 of Tangeretin (µM) | IC50 of Chemo Drug (µM) | Combination Effect (Combination Index, CI) |
| Doxorubicin (B1662922) | Breast Cancer (MCF-7) | >100 (non-cytotoxic) | Not specified | Enhanced inhibition of cell growth compared to doxorubicin alone.[6] |
| Doxorubicin | Breast Cancer (T47D) | >100 (non-cytotoxic) | Not specified | Enhanced inhibition of cell growth compared to doxorubicin alone.[6] |
| 5-Fluorouracil | Colorectal Cancer (HT29 Spheroids) | Not specified | Not specified | Synergistic effect (CI < 1).[7] |
| Mitoxantrone | Prostate Cancer (PC-3, DU145) | Not specified | Not specified | Synergistically enhanced cytotoxic effects. |
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for assessing the synergistic effects of flavonoid compounds with chemotherapy are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds, both individually and in combination.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the PMF and the chemotherapy drug, both alone and in combination at fixed ratios. Include a vehicle-only control. Incubate for a predetermined period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 values (the concentration that inhibits 50% of cell growth) are determined from dose-response curves.
Synergy Assessment: Combination Index (CI) Method
The Chou-Talalay method is widely used to quantitatively determine the nature of the interaction between two drugs.[10][11]
-
Experimental Design: Generate dose-response curves for each drug individually and for their combination at a constant ratio.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).[7]
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.[12]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the induction of apoptosis by the drug combination.
-
Cell Treatment: Treat cells with the PMF, chemotherapy drug, and their combination for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.[13]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13]
-
Annexin V-/PI-: Live cells.
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic/necrotic cells.[14]
-
Cell Cycle Analysis
This assay determines the effect of the drug combination on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and stain with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to investigate the molecular mechanisms underlying the synergistic effects, such as the inhibition of survival pathways.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.[15][16]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the target signaling pathway (e.g., total Akt, phospho-Akt, PI3K). Subsequently, incubate with an HRP-conjugated secondary antibody.[15][16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Potential Signaling Pathways and Mechanisms of Synergy
Based on studies with related PMFs, the synergistic effects with chemotherapy drugs are often attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and drug resistance.
A plausible mechanism of synergy involves the inhibition of the PI3K/Akt signaling pathway . This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival and conferring resistance to chemotherapy. By inhibiting this pathway, PMFs can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.
Caption: Putative signaling pathway for synergistic apoptosis.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for evaluating the synergistic effects of a novel compound, such as this compound, with a chemotherapy drug.
Caption: General experimental workflow for synergy assessment.
References
- 1. Nobiletin Alone or in Combination with Cisplatin Decreases the Viability of Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumour effects of nobiletin, a citrus flavonoid, on gastric cancer include: antiproliferative effects, induction of apoptosis and cell cycle deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Synergistic antitumor effect of a combination of paclitaxel and carboplatin with nobiletin from Citrus depressa on non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic chemopreventive effects of nobiletin and atorvastatin on colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymethoxylated Flavones Target Cancer Stemness and Improve the Antiproliferative Effect of 5-Fluorouracil in a 3D Cell Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Head-to-head comparison of different polymethoxyflavones on MAPK signaling
Polymethoxyflavones in MAPK Signaling: A Head-to-Head Comparative Guide
An in-depth analysis of the differential effects of nobiletin (B1679382), tangeretin (B192479), sinensetin (B1680974), and scutellarein (B1681691) tetramethyl ether on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various pathologies, most notably cancer and inflammatory diseases. Polymethoxyflavones (PMFs), a class of flavonoids predominantly found in citrus peels, have garnered significant attention for their potential to modulate MAPK signaling, positioning them as promising candidates for therapeutic development. This guide provides a head-to-head comparison of the effects of four prominent PMFs—nobiletin, tangeretin, sinensetin, and scutellarein tetramethyl ether—on the key kinases of the MAPK pathway: ERK, JNK, and p38.
General MAPK Signaling Pathway
The MAPK cascade is a multi-tiered system where a sequence of proteins phosphorylates and activates the next in the chain. This typically involves a MAPK Kinase Kinase (MAP3K), a MAPK Kinase (MAP2K), and the MAPK itself. The three major MAPK pathways are named after their terminal kinases: Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.
Comparative Analysis of PMF Effects on MAPK Signaling
The following table summarizes the observed effects of nobiletin, tangeretin, sinensetin, and scutellarein tetramethyl ether on the phosphorylation and activation of ERK, JNK, and p38 MAP kinases. The data is compiled from various in vitro studies, and the specific cellular context and experimental conditions should be considered when interpreting these results.
| Polymethoxyflavone | Target Pathway | Observed Effect | Cell Type/Model | Concentration/Dose | Reference |
| Nobiletin | p38 | Inhibition of phosphorylation | MCAO model rats | Different doses | [1] |
| JNK | Inhibition of phosphorylation | Palmitate-treated C2C12 muscle cells | 100 µM | [2] | |
| ERK, JNK, p38 | Inhibition of phosphorylation | Raw264.7 murine osteoclast precursor cells | 4, 20, and 50 μM | [3] | |
| ERK | Activation | - | - | [4] | |
| Tangeretin | ERK1/2 | Suppression | Primary hepatocytes, C57 mice, db/db mice | 10/20 μM, 25/50 mg/kg | [5] |
| ERK, JNK, p38 | Inhibition of phosphorylation | LPS-stimulated BV-2 microglial cells | Not specified | [6][7] | |
| Sinensetin | p38α | Inhibition (via direct inhibition of MKK6) | NSCLC cells | Not specified | [8] |
| MAPK | No effect on phosphorylation | LPS-stimulated RAW 264.7 cells | Not specified | [9] | |
| Scutellarein Tetramethyl Ether | p38 | Inhibition of phosphorylation | Copper-induced foam microglia | Not specified | [10] |
| NF-κB pathway | Anti-inflammatory activity | - | - | [11] |
In-Depth Look at Individual Polymethoxyflavones
Nobiletin
Nobiletin has demonstrated varied effects on MAPK signaling, often in a context-dependent manner. In models of cerebral ischemia-reperfusion injury, nobiletin treatment was found to reduce the expression of phosphorylated p38.[1] Similarly, in muscle cells exposed to palmitate, nobiletin significantly decreased the phosphorylation of JNK.[2] Interestingly, while some studies report inhibitory effects on ERK, JNK, and p38 in osteoclast precursors[3], another suggests that nobiletin can activate the MAPK/ERK signaling pathway[4]. This highlights the complexity of its mechanism of action, which may be influenced by the specific cellular environment and stimuli.
Tangeretin
Tangeretin consistently appears to be an inhibitor of MAPK signaling. Studies have shown that it can dose-dependently suppress the MEK-ERK1/2 pathway in hepatocytes.[5] In models of neuroinflammation, tangeretin clearly inhibited the lipopolysaccharide (LPS)-induced phosphorylation of ERK, JNK, and p38 in microglial cells.[6][7] This broad inhibitory profile suggests that tangeretin may have therapeutic potential in diseases driven by overactive MAPK signaling, such as certain cancers and inflammatory disorders.
Sinensetin
The effects of sinensetin on MAPK signaling appear to be more specific. In non-small cell lung cancer (NSCLC) cells, sinensetin was shown to attenuate the MAPK pathway by directly inhibiting MKK6, an upstream activator of p38α.[8] However, in another study using LPS-stimulated RAW 264.7 macrophages, sinensetin was reported to have no effect on MAPK phosphorylation, while still inhibiting NF-κB activation.[9] This suggests that sinensetin may exert its anti-inflammatory effects through pathways independent of MAPK signaling in certain cell types.
Scutellarein Tetramethyl Ether
Research on scutellarein tetramethyl ether indicates an inhibitory effect on the p38 MAPK pathway in copper-induced foam microglia.[10] Its anti-inflammatory properties have also been linked to the NF-κB pathway.[11] More research is needed to fully elucidate its effects on the ERK and JNK branches of the MAPK cascade.
Experimental Protocols
The following is a generalized protocol for assessing the effects of PMFs on MAPK signaling, based on common methodologies reported in the literature.[12][13]
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the research question (e.g., RAW 264.7 macrophages for inflammation studies, cancer cell lines for oncology research).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
PMF Treatment: Prepare stock solutions of PMFs in a suitable solvent (e.g., DMSO). Seed cells in multi-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of PMFs or vehicle control.
-
Stimulation: After a pre-incubation period with the PMF, cells may be stimulated with an appropriate agonist (e.g., LPS, growth factors) to activate the MAPK pathways.
Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
Western Blotting for Phosphorylated and Total MAPK
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membranes can be stripped of the phospho-specific antibodies and re-probed with antibodies that recognize the total (phosphorylated and unphosphorylated) forms of ERK, JNK, and p38, as well as a loading control protein like β-actin or GAPDH.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.
Experimental Workflow Diagram
Conclusion
Polymethoxyflavones exhibit diverse and potent modulatory effects on the MAPK signaling pathway. While tangeretin appears to be a broad-spectrum inhibitor of ERK, JNK, and p38, nobiletin shows more context-dependent actions, and sinensetin may act on specific upstream kinases or through MAPK-independent mechanisms. Scutellarein tetramethyl ether also demonstrates inhibitory potential, particularly on the p38 pathway. The data presented in this guide underscores the importance of further research to delineate the precise molecular interactions of these compounds with the components of the MAPK cascade. Such studies will be instrumental in harnessing the therapeutic potential of PMFs for a range of human diseases.
References
- 1. Nobiletin alleviates cerebral ischemic-reperfusion injury via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Citrus flavone tangeretin is a potential insulin sensitizer targeting hepatocytes through suppressing MEK-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 10. imrpress.com [imrpress.com]
- 11. Scutellarein tetramethyl ether - CAS:1168-42-9 - KKL Med Inc. [kklmed.com]
- 12. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of flavonoids is critical in drug development, quality control of herbal medicines, and phytochemical research. The cross-validation of analytical methods ensures consistency, reliability, and accuracy of results when transferring methods between different instruments or laboratories. This guide provides an objective comparison of common analytical techniques used for flavonoid quantification, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The quantification of flavonoids is predominantly carried out using spectrophotometric and chromatographic methods.
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is often used for the determination of total flavonoid content. It is a simple, cost-effective, and rapid method based on the formation of a colored complex between flavonoids and a reagent, most commonly aluminum chloride (AlCl₃).[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of individual flavonoids.[3] When coupled with a UV-Vis or Diode Array Detector (DAD), it offers good selectivity and sensitivity.[4]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes columns with smaller particle sizes (sub-2 µm), leading to faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for the identification and quantification of flavonoids, even at trace levels.[6][7]
Data Presentation: Comparison of Validation Parameters
The following table summarizes typical validation parameters for the quantification of flavonoids using different analytical methods. The data is compiled from various studies and serves as a general comparison. Actual values may vary depending on the specific flavonoid, matrix, and experimental conditions.
| Validation Parameter | UV-Vis Spectrophotometry (Total Flavonoids) | HPLC-UV | UPLC-UV | LC-MS/MS |
| Specificity | Lower (measures total content, prone to interferences) | High (separates individual compounds) | Very High (superior resolution) | Highest (mass-based detection) |
| Linearity (R²) | > 0.99[2] | > 0.999[8] | > 0.999[5] | > 0.99[9] |
| Accuracy (% Recovery) | 90-110%[2][10] | 98-102%[4] | 98-102%[5] | 95-105% |
| Precision (% RSD) | < 5%[1] | < 2%[8] | < 1%[5] | < 5% |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~0.1-1 µg/mL | ~0.01-0.1 µg/mL | < 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~5-30 µg/mL | ~0.5-5 µg/mL | ~0.05-0.5 µg/mL | < 0.05 µg/mL |
| Analysis Time | ~10-30 min | ~20-60 min | ~2-10 min | ~5-20 min |
| Cost | Low | Moderate | High | Very High |
Experimental Workflows and Logical Relationships
General Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as transferring a method from HPLC to UPLC.
Caption: Workflow for analytical method transfer and cross-validation.
Experimental Protocols
Quantification of Total Flavonoids by UV-Vis Spectrophotometry
This protocol is based on the aluminum chloride colorimetric method.
a. Reagents and Materials:
-
Standard: Quercetin (B1663063) or Rutin
-
Aluminum chloride (AlCl₃) solution (2% in methanol)
-
Methanol or Ethanol (80%)
-
Sample: Plant extract or other flavonoid-containing material
b. Preparation of Standard Curve:
-
Prepare a stock solution of the standard (e.g., 1 mg/mL in methanol).
-
Create a series of dilutions from the stock solution to obtain concentrations ranging from approximately 10 to 100 µg/mL.
-
To 1 mL of each standard dilution, add 1 mL of 2% AlCl₃ solution.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., ~415 nm for quercetin).
-
Plot the absorbance versus concentration to generate a calibration curve.
c. Sample Analysis:
-
Prepare the sample extract at an appropriate concentration.
-
To 1 mL of the sample solution, add 1 mL of 2% AlCl₃ solution.
-
Incubate under the same conditions as the standards.
-
Measure the absorbance of the sample.
-
Calculate the total flavonoid content using the regression equation from the standard curve. The results are typically expressed as mg of quercetin equivalents per gram of sample.
Quantification of Flavonoids by HPLC-UV
This protocol provides a general procedure for the analysis of individual flavonoids.
a. Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute flavonoids of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the absorption maxima of the target flavonoids (e.g., ~280 nm for flavanones, ~340-370 nm for flavonols).[6]
-
Injection Volume: 10-20 µL.
b. Sample and Standard Preparation:
-
Prepare stock solutions of individual flavonoid standards in a suitable solvent like methanol.
-
Generate a calibration curve for each standard by injecting a series of dilutions.
-
Extract flavonoids from the sample material using an appropriate solvent (e.g., methanol, ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.[5]
c. Data Analysis:
-
Identify flavonoids in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each flavonoid by comparing the peak area in the sample to the calibration curve of the corresponding standard.
Method Transfer from HPLC to UPLC
Transferring a method from HPLC to UPLC requires geometric scaling of parameters to maintain the separation's characteristics.
a. Column Selection:
-
Choose a UPLC column with the same stationary phase chemistry as the HPLC column.
-
Select a UPLC column with a similar length to particle size ratio (L/dp) to maintain resolving power. For example, a 4.6 x 150 mm, 5 µm HPLC column can be scaled to a 2.1 x 50 mm, 1.7 µm UPLC column.
b. Parameter Scaling:
-
Flow Rate: Adjust the flow rate based on the column dimensions. This can be calculated using online tools provided by instrument manufacturers.
-
Injection Volume: Scale the injection volume down proportionally to the column volume.
-
Gradient Times: The duration of each step in the gradient program must be scaled down to match the shorter run time on the UPLC system.
c. Re-validation:
-
After transferring the method, it is crucial to re-validate the performance parameters (accuracy, precision, linearity, etc.) on the UPLC system to ensure the results are equivalent to the original HPLC method.[5]
This guide provides a framework for understanding and comparing different analytical methods for flavonoid quantification. The choice of method will depend on the specific research question, the available instrumentation, and the desired level of detail in the analysis. Proper cross-validation is essential to ensure data integrity and comparability across different analytical platforms.
References
- 1. rsdjournal.org [rsdjournal.org]
- 2. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsdjournal.org [rsdjournal.org]
- 11. scielo.br [scielo.br]
A Comparative Analysis of the Oral Bioavailability of Polymethoxyflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the oral bioavailability of several key polymethoxyflavone (PMF) derivatives, a class of flavonoids found abundantly in citrus peels. Understanding the pharmacokinetic profiles of these compounds is crucial for their development as potential therapeutic agents. This document summarizes key bioavailability parameters from preclinical studies, details common experimental methodologies, and illustrates the primary metabolic pathways.
I. Quantitative Bioavailability Data
| Compound | Animal Model | Dosage (Oral) | Cmax (Maximum Plasma Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Absolute Oral Bioavailability (%) | Reference |
| Nobiletin (B1679382) | Rat | 50 mg/kg (in corn oil) | 9.03 µg/mL | Not Reported | ~10-fold higher than tangeretin (B192479) | 63.9% | [1][2] |
| Rat | 50 mg/kg (solid suspension in corn oil) | 3.21 µg/mL | Not Reported | - | - | [1] | |
| Rat | 5 mg/kg (in 2% DMSO physiological saline) | Not Reported | Not Reported | - | 63.9% | [3] | |
| Lean Rat | Not Specified | - | - | - | 22.37% ± 4.52% | [4] | |
| Obese Rat | Not Specified | - | - | - | 18.67% ± 4.80% | [4] | |
| Tangeretin | Rat | 50 mg/kg (in 0.3% CMC) | 65.3 ± 20.1 ng/mL | > 45 min | - | < 3.05% | [5] |
| Rat | 50 mg/kg (in 0.3 M RM-β-CD) | Not specified, but higher than suspension | < 90 min | - | 6.02% | [5] | |
| Rat | 5 mg/kg (in 2% DMSO physiological saline) | Not Reported | Not Reported | - | 46.1% | [3] | |
| Sinensetin (B1680974) | Rat | 100 mg/kg | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [4] |
| 5-Demethylnobiletin | Mouse | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [6] |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions, such as the vehicle used for administration, which has been shown to significantly impact bioavailability[1].
II. Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic studies of polymethoxyflavone derivatives.
A. Animal Models and Administration
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of PMFs[3][7].
-
Administration Route: Oral administration is typically performed via gavage, a technique that involves introducing a feeding tube into the esophagus to deliver a precise dose of the compound[8].
-
Dosage Formulation: PMFs are often administered as a suspension or solution in a vehicle such as corn oil, carboxymethylcellulose (CMC), or a solution containing dimethyl sulfoxide (B87167) (DMSO) and saline[1][3][5]. The choice of vehicle can significantly influence the absorption and bioavailability of these lipophilic compounds[1].
-
Dosing: Animals are typically fasted overnight before the administration of the PMF derivative to minimize variability in gastrointestinal absorption[9].
B. Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at various time points after administration, typically from the tail vein or via cardiac puncture, into heparinized tubes[5][10]. Plasma is then separated by centrifugation and stored at -80°C until analysis[10].
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation, often using acetonitrile (B52724) or ethyl acetate, followed by centrifugation to remove the precipitated proteins[5][11]. The supernatant containing the analyte is then evaporated and reconstituted in the mobile phase for analysis[9].
-
Analytical Method: The concentration of PMF derivatives in plasma is most commonly determined using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[2][7][11]. This method offers high sensitivity and selectivity for quantifying the parent compound and its metabolites.
-
Chromatographic Separation: A C18 column is typically used for the separation of PMFs and their metabolites[11]. The mobile phase usually consists of a gradient of acetonitrile and water containing a small percentage of formic acid to improve ionization[11].
-
Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte[7][11].
-
III. Visualization of Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways for polymethoxyflavones and a typical experimental workflow for a pharmacokinetic study.
Caption: Primary metabolic pathways of polymethoxyflavones.
References
- 1. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. akjournals.com [akjournals.com]
- 4. Biotransformation and Quantification of Sinensetin and Its Metabolites in Plasma, Urine, and Feces of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Tangeretin in Rat Plasma: Assessment of Its Clearance and Absolute Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel bioactive metabolites of 5-demethylnobiletin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol and Quercetin in the Downregulation of Inducible Nitric Oxide Synthase (iNOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol and the well-characterized flavonoid, quercetin (B1663063), in downregulating the expression and activity of inducible nitric oxide synthase (iNOS). Due to the limited direct research on this compound, this guide will utilize data from its closely related structural analog, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, also known as 4'-demethylnobiletin, as a proxy. This comparison is based on available experimental data and aims to provide an objective overview for researchers in inflammation and drug discovery.
Data Presentation: Quantitative Comparison of iNOS Inhibition
The following table summarizes the quantitative data on the inhibitory effects of 4'-demethylnobiletin and quercetin on nitric oxide (NO) production and iNOS expression. It is important to note that the experimental conditions, including cell types and inducing agents, may vary between studies, which should be considered when comparing the efficacy of these two compounds.
| Compound | Cell Line | Inducing Agent | Parameter Measured | Concentration | Observed Effect | Citation |
| 4'-demethylnobiletin | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS Protein Expression | 8 µg/mL | 68% inhibition | [1] |
| RAW 264.7 Macrophages | LPS | iNOS Protein Expression | 12 µg/mL | 84% inhibition | [1] | |
| Mouse Skin | 12-O-tetradecanoylphorbol-13-acetate (TPA) | iNOS Protein Expression | Not specified | Significant decrease | [2] | |
| Quercetin | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 9.2 µM | IC50 | [3] |
| RAW 264.7 Macrophages | Polyinosinic-polycytidylic acid | Nitric Oxide (NO) Production | 5, 10, 25, 50 µM | Significant inhibition | [4] | |
| BV-2 Microglial Cells | LPS | iNOS Protein Expression | Not specified | Significant suppression | [5] | |
| RAW 264.7 Macrophages | LPS | iNOS mRNA Expression | Not specified | Significant inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction). After reaching 80-90% confluency, cells are pre-treated with various concentrations of the test compound (4'-demethylnobiletin or quercetin) for a specified duration (e.g., 1-2 hours). Subsequently, inflammation is induced by adding an agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a further period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of a purple azo compound.
-
Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[7][8][9]
-
Western Blot Analysis for iNOS Protein Expression
-
Principle: This technique is used to detect and quantify the amount of iNOS protein in cell lysates.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity, corresponding to the protein level, is quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the data.[1][10]
-
Quantitative Real-Time PCR (qRT-PCR) for iNOS mRNA Expression
-
Principle: This method is used to measure the relative quantity of iNOS messenger RNA (mRNA) in the cells, indicating the level of gene expression.
-
Procedure:
-
RNA Isolation: Extract total RNA from the treated cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
qPCR: Perform the quantitative PCR using the synthesized cDNA, specific primers for the iNOS gene, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the iNOS gene, which is typically normalized to a housekeeping gene (e.g., β-actin or GAPDH) using the ΔΔCt method.[11][12][13]
-
Signaling Pathways and Mechanisms of Action
Both 4'-demethylnobiletin and quercetin exert their inhibitory effects on iNOS through the modulation of key inflammatory signaling pathways.
4'-demethylnobiletin's Mechanism of Action
4'-demethylnobiletin has been shown to suppress iNOS expression by inhibiting the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt/extracellular signal-regulated kinase (ERK) signaling pathways.[2]
Caption: 4'-demethylnobiletin inhibits iNOS expression by targeting the PI3K/Akt/ERK and NF-κB pathways.
Quercetin's Dual Mechanism of Action
Quercetin is known to downregulate iNOS through a dual mechanism: inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2 pathway .[3][5][14][15][16]
Caption: Quercetin inhibits iNOS by suppressing the NF-κB pathway and activating the Nrf2 pathway.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for comparing the efficacy of different compounds in downregulating iNOS.
Caption: A generalized workflow for assessing the iNOS inhibitory effects of test compounds in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. koreascience.kr [koreascience.kr]
- 4. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of suppression of nitric oxide production by 3-O-methylquercetin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina | PLOS One [journals.plos.org]
- 14. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide on Flavonoid-Radiotherapy Interactions in Glioblastoma: An Analysis of 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone
Disclaimer: To date, no direct experimental data has been published on the specific compound 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in the context of glioblastoma radiotherapy. This guide therefore presents a comprehensive analysis of a structurally analogous compound, 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) , for which recent studies have demonstrated clear antagonistic effects with radiotherapy in glioblastoma cell lines. The findings on TMF offer valuable insights into potential interactions of similar polymethoxyflavones with radiation treatment.
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat brain tumors, with a high degree of resistance to standard treatments like radiotherapy.[1] While flavonoids are being investigated for their potential anti-cancer properties, their interaction with established therapies is crucial to understand.[2] This guide provides a comparative analysis of the effects of the flavonoid 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) on glioblastoma cells, both as a standalone agent and in combination with radiotherapy, based on available in vitro experimental data.
Recent research has shown that while TMF exhibits antineoplastic effects on glioblastoma cells alone, it demonstrates an antagonistic relationship with radiotherapy, potentially reducing the efficacy of the radiation treatment.[3][4] This is a critical consideration for researchers exploring flavonoids as adjuvant therapies for glioblastoma.
Comparative Performance Data
The following tables summarize the quantitative data from in vitro studies on the effects of 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) on two human glioblastoma cell lines, U87MG and T98G.
Table 1: Cytotoxic and Anti-Migratory Effects of TMF on Glioblastoma Cell Lines
| Parameter | Cell Line | TMF Concentration | Observed Effect | Citation |
| Cell Viability | U87MG | Dose-dependent | Reduction in cell viability. | [3][4] |
| T98G | Dose-dependent | Reduction in cell viability. | [3][4] | |
| Cell Migration | U87MG | IC50/2, IC50, 2xIC50 | Significant reduction in migratory capacity. | [4] |
| T98G | IC50/2, IC50, 2xIC50 | Significant reduction in migratory capacity. | [4] |
Table 2: Effect of TMF on Glioblastoma Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| U87MG | Control | 55.3% | 23.4% | 19.9% | [4] |
| TMF (IC50/2) | 63.2% | 19.8% | 15.1% | [4] | |
| TMF (IC50) | 68.5% | 16.2% | 13.3% | [4] | |
| TMF (2xIC50) | 72.1% | 12.9% | 10.7% | [4] | |
| T98G | Control | 58.7% | 21.1% | 18.5% | [4] |
| TMF (IC50/2) | 65.4% | 17.9% | 14.8% | [4] | |
| TMF (IC50) | 70.2% | 14.5% | 12.6% | [4] | |
| TMF (2xIC50) | 74.8% | 11.3% | 9.8% | [4] |
Table 3: Interaction of TMF with Radiotherapy
| Treatment Combination | Cell Lines | Outcome | Finding | Citation |
| TMF + Radiotherapy | U87MG, T98G | Antagonistic | TMF treatment combined with radiation showed a reduced therapeutic effect compared to radiotherapy alone. | [3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on TMF and glioblastoma.
1. Cell Viability Assessment (Trypan Blue Exclusion Assay)
-
Cell Culture: U87MG and T98G glioblastoma cells were cultured in appropriate media and conditions.
-
Treatment: Cells were treated with varying concentrations of TMF for a specified period (e.g., 24 hours).
-
Cell Harvesting: After treatment, cells were detached from the culture plates using trypsin.
-
Staining: A suspension of the cells was mixed with a 0.4% solution of trypan blue.[5]
-
Counting: Within 3-5 minutes of staining, the number of viable (unstained) and non-viable (blue) cells was counted using a hemacytometer under a microscope.[5]
-
Calculation: Cell viability was expressed as the percentage of viable cells relative to the total number of cells.
2. Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Glioblastoma cells were seeded and treated with TMF at various concentrations (e.g., IC50/2, IC50, 2xIC50) for 24 hours.[4]
-
Fixation: Cells were harvested, washed with PBS, and fixed, typically with cold 70% ethanol, to permeabilize the cell membranes.
-
Staining: The fixed cells were stained with a solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.
-
Data Acquisition: The DNA content of individual cells was measured using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the amount of DNA in each cell.
-
Analysis: The data was analyzed to generate a histogram representing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]
3. Cell Migration Assessment (In Vitro Scratch Wound Assay)
-
Monolayer Culture: Glioblastoma cells were grown in culture plates until they formed a confluent monolayer.[7]
-
Scratch Creation: A sterile pipette tip (e.g., p200) was used to create a linear "scratch" or gap in the cell monolayer.[8]
-
Treatment: The cells were then treated with different concentrations of TMF.
-
Imaging: The scratch was photographed at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[9]
-
Analysis: The rate of cell migration was quantified by measuring the closure of the scratch area over time using imaging software.[7]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for evaluating the combined effects of TMF and radiotherapy, and a key signaling pathway involved in glioblastoma's resistance to treatment.
References
- 1. Blockade of STAT3 Signaling Contributes to Anticancer Effect of 5-Acetyloxy-6,7,8,4'-Tetra-Methoxyflavone, a Tangeretin Derivative, on Human Glioblastoma Multiforme Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 9. med.virginia.edu [med.virginia.edu]
Safety Operating Guide
Navigating the Disposal of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol: A Comprehensive Guide
For researchers and professionals in the scientific community, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides a detailed protocol for the proper disposal of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for similar chemical compounds and are designed to ensure safety and regulatory compliance.
Immediate Safety and Logistical Information
Before beginning any disposal process, it is imperative to adhere to fundamental safety protocols. The immediate focus should be on minimizing exposure and preventing accidental release into the environment.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, all personnel should be equipped with the following:
| Protective Gear | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of airborne particles. |
Spill Management: In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as chemical waste, following institutional and regional regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[1].
-
Waste Segregation:
-
Solid Waste: Collect any solid, unused this compound, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled, sealed waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as chemical waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines[2]. The container should be appropriately labeled with the chemical name and solvent.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any known hazard information.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Never dispose of this compound down the drain or in regular trash[1].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound is designed to ensure the safety of laboratory personnel and protect the environment. Adherence to these guidelines, in conjunction with local regulations, is paramount.
References
Personal protective equipment for handling 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for similar flavonoid compounds and general best practices for handling powdered chemicals in a laboratory setting.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to adhere to standard laboratory safety protocols. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE to create a barrier between you and the chemical.[1][2][3] This is the last line of defense after engineering controls.[4]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles. A face shield offers a fuller range of protection against splashes.[4] | Protects eyes from dust particles and accidental splashes.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving can provide extra protection.[4] Powder-free gloves are advised to avoid contamination.[4] | Prevents skin contact. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitting lab coat. | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | N95 or N100 Respirator | A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood or when there is a risk of aerosolization.[4][5] | Minimizes inhalation of fine dust particles.[5] Surgical masks offer little to no protection from chemical exposure.[4] |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[7][8] |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][9][10]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Work within a chemical fume hood to control dust.
-
When weighing, use a weighing paper or a suitable container to prevent contamination of the balance.
-
Handle the compound gently to avoid creating dust.[6]
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
If the spill is large, evacuate the area and follow your institution's emergency procedures.
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[6]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9][10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9][10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.[11]
-
Waste Segregation:
-
Collect all solid waste, including unused compound and contaminated materials (e.g., gloves, weighing papers), in a dedicated, sealed, and clearly labeled hazardous waste container.[6] The label should include the chemical name.[6]
-
Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Keep the waste container closed when not in use.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
